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Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to 3'-Desethoxy-drotaverine-d10: Identifiers, Properties, and Analytical Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 3'-Desethoxy-drotaverine-d10 is the deuterated analog of 3'-Desethoxy-drotaverine, a metabolite of the antispasmodic drug Drotaverine.[1][2] Dr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Desethoxy-drotaverine-d10 is the deuterated analog of 3'-Desethoxy-drotaverine, a metabolite of the antispasmodic drug Drotaverine.[1][2] Drotaverine, a structural analog of papaverine, functions as a selective phosphodiesterase-4 (PDE4) inhibitor, which leads to an increase in cyclic adenosine monophosphate (cAMP) levels and subsequent smooth muscle relaxation.[2][3] It is used in the treatment of various spastic conditions, including those affecting the gastrointestinal and genitourinary tracts.[1] The study of its metabolites is crucial for understanding its pharmacokinetic profile, and the use of stable isotope-labeled internal standards, such as 3'-Desethoxy-drotaverine-d10, is essential for accurate quantification in biological matrices. This guide provides a detailed overview of the identifiers, properties, and analytical applications of this deuterated metabolite.

Chemical Identifiers and Properties

Identifier3'-Desethoxy-drotaverine3'-Desethoxy-drotaverine HCl3'-Desethoxy-drotaverine-d10
CAS Number 85475-88-3[4][5][6][7]85475-87-2[8]Not Available
Molecular Formula C₂₂H₂₇NO₄[4][6]C₂₂H₂₇NO₄.HCl[8]C₂₂H₁₇D₁₀NO₄[9]
Molecular Weight 369.45 g/mol [5][6]405.92 g/mol 379.52 g/mol [9]
Synonyms 5-[(6,7-diethoxy-3,4-dihydro-1-isoquinolinyl)methyl]-2-ethoxyphenol[4][5]-5-[(6,7-diethoxy-3,4-dihydro-1-isoquinolinyl)methyl]-2-ethoxyphenol-d10[9]

The Parent Compound: Drotaverine and its Metabolism

Drotaverine undergoes extensive hepatic metabolism, primarily through O-deethylation, leading to the formation of phenolic metabolites which are then conjugated with glucuronic acid.[3][10] In animal studies, particularly in rats, major metabolites have been identified as 4'-desethyl-drotaverine, 6-desethyl-drotaverine, drotaveraldine, and 4'-desethyl-drotaveraldine.[1][2] Although "3'-Desethoxy-drotaverine" is not explicitly named as a major metabolite in the available literature, its structure suggests it is a product of O-deethylation at the 3' position of the benzylidene moiety.

G Drotaverine Drotaverine Metabolism Hepatic Metabolism (O-deethylation, Conjugation) Drotaverine->Metabolism First-pass effect Metabolites Metabolites (e.g., 3'-Desethoxy-drotaverine) Metabolism->Metabolites Excretion Excretion (Urine and Feces) Metabolites->Excretion

Caption: Metabolic Pathway of Drotaverine.

The Role of Deuterated Internal Standards in Bioanalysis

The substitution of hydrogen with deuterium, a stable isotope, results in a compound that is chemically identical to the parent molecule but has a higher mass.[11] This mass difference is the cornerstone of its utility as an internal standard in mass spectrometry-based bioanalytical methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Key Advantages of Using Deuterated Standards:

  • Co-elution: The deuterated standard co-elutes with the analyte of interest, experiencing the same matrix effects and ionization suppression or enhancement.

  • Accurate Quantification: By adding a known amount of the deuterated standard to the sample, any variability in sample preparation, injection volume, and instrument response can be normalized, leading to highly accurate and precise quantification.[12]

  • Improved Method Robustness: The use of a stable isotope-labeled internal standard makes the analytical method more robust and less susceptible to variations in experimental conditions.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Biological Sample Biological Sample (Plasma, Urine, etc.) Add IS Spike with 3'-Desethoxy-drotaverine-d10 (IS) Biological Sample->Add IS Extraction Protein Precipitation/ Liquid-Liquid Extraction/ Solid-Phase Extraction Add IS->Extraction Evaporation & Reconstitution Evaporation and Reconstitution Extraction->Evaporation & Reconstitution LC Separation LC Separation Evaporation & Reconstitution->LC Separation MS/MS Detection MS/MS Detection (MRM Mode) LC Separation->MS/MS Detection Quantification Quantification (Analyte/IS Peak Area Ratio) MS/MS Detection->Quantification

Caption: Bioanalytical Workflow Using a Deuterated Internal Standard.

Experimental Protocol: Quantification of 3'-Desethoxy-drotaverine in Human Plasma

This protocol outlines a general procedure for the quantification of 3'-Desethoxy-drotaverine in human plasma using 3'-Desethoxy-drotaverine-d10 as an internal standard.

1. Preparation of Stock and Working Solutions:

  • Prepare a 1 mg/mL stock solution of 3'-Desethoxy-drotaverine (analyte) and 3'-Desethoxy-drotaverine-d10 (internal standard, IS) in methanol.
  • Serially dilute the analyte stock solution with methanol:water (1:1, v/v) to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.
  • Prepare quality control (QC) samples at low, medium, and high concentrations.
  • Prepare a working solution of the IS at a concentration of 100 ng/mL.

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the IS working solution.
  • Vortex for 30 seconds.
  • Add 300 µL of acetonitrile to precipitate proteins.
  • Vortex for 2 minutes.
  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Conditions:

  • LC System: A standard HPLC or UHPLC system.
  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 5 µL.
  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
  • Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for the analyte and IS would need to be optimized.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the calibration standards.
  • Use a weighted linear regression for the calibration curve.
  • Determine the concentration of the analyte in the QC and unknown samples from the calibration curve.

Conclusion

3'-Desethoxy-drotaverine-d10 serves as an indispensable tool for the accurate quantification of its non-deuterated counterpart in biological matrices. While it may lack a dedicated CAS number, its identity is firmly established by its molecular formula and mass. Understanding its application within the broader context of Drotaverine metabolism and the principles of bioanalysis using stable isotope-labeled internal standards is critical for researchers in pharmacology and drug development. The methodologies outlined in this guide provide a framework for the robust and reliable measurement of this key metabolite, facilitating a deeper understanding of the pharmacokinetics of Drotaverine.

References

  • PubChem. Drotaverine. National Center for Biotechnology Information. [Link]

  • EFDA. Drotaverine-Hydrochloride-Tablets-80-mg_regulex-80_BDA-HEALTHCARE-PVT.-LTD..pdf. [Link]

  • Pharma Dost. Drotaverine : Indications, Uses, Dosage, Drugs Interactions, Side effects. [Link]

  • Vargay, Z., Simon, G., Winter, M., & Szüts, T. (1980). Qualitative and quantitative determination of drotaverine metabolites in rat bile. European journal of drug metabolism and pharmacokinetics, 5(2), 69–74. [Link]

  • CRO Splendid Lab Pvt. Ltd. 3-Desethoxy-drotaverine-d10. [Link]

  • BioOrganics. 3'-Desethoxy-drotaverine. [Link]

  • Sahu, S., & Raparla, R. (2014). Study of stressed degradation behavior of drotaverine and development of a validated stability-indicating HPLC assay method. International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 567-573. [Link]

  • Axios Research. 3'-Desethoxy Drotaverine HCl. [Link]

  • Axios Research. Drotaverine-d10 HCl. [Link]

  • Knesl, P. (2006). Synthesis of deuterated analogs, reference standards and metabolites of pharmaceuticals. Technische Univ. Wien, Wien (Austria). [Link]

  • Cleanchem. Drotaverine | CAS No: 14009-24-6. [Link]

  • Uddin, M. J., Zulfiker, A. H., & Wahid, M. I. I. (2025). Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. Current Medicinal Chemistry, 32(24). [Link]

  • Harrison, D. P., Schrock, R. R., & Müller, P. (2023). Designing chemical systems for precision deuteration of medicinal building blocks. Nature Communications, 14(1), 7467. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2012). Volume 12, Issue 2, January – February 2012; Article-025 ISSN 0976 – 044X. [Link]

  • Journal of Chemical and Pharmaceutical sciences. [Link]

  • Gall, Z., Hancu, G., Vlase, L., & Kelemen, H. (2014). Rapid LC-MS/MS method for determination of drotaverine in a bioequivalence study. Journal of pharmaceutical and biomedical analysis, 98, 111–116. [Link]

  • Raju, N. A., & Rao, J. V. (2011). Visible Spectrophotometric Methods for the Determination of Drotaverine Hydrochloride in Bulk and in Pharmaceutical Formulations. International Journal of Pharmacy and Technology, 3(2), 2496-2505. [Link]

  • precisionFDA. DROTAVERINE. [Link]

  • Google Patents. (2022).
  • ClinicalTrials.gov. (2012). Drotaverine to Shorten the Length of Labor. [Link]

  • Naureen, S., & Fatima, A. (2021). Drotaverine Inhibitor of PDE4: Reverses the Streptozotocin Induced Alzheimer's Disease in Mice. Neurochemical research, 46(5), 1149–1161. [Link]

  • Găman, A. M., Găman, A. M., Moldovan, A., Vlase, L., & Szinicz, L. (2016). Drotaverine - a Concealed Cytostatic!. Archiv der Pharmazie, 349(12), 941–948. [Link]

  • Al-Mekhlafi, A. A., & Al-Qasoumi, S. I. (2024). DROTAVERINE-EXCIPIENT COMPATIBILITY STUDIES FOR ADVANCED DRUG DELIVERY SYSTEMS DEVELOPMENT. ResearchGate. [Link]

Sources

Exploratory

Introduction: Probing the Nuances of Drotaverine Metabolism and Action

An In-depth Technical Guide to the Research Applications of Deuterated 3'-Desethoxy-drotaverine For Researchers, Scientists, and Drug Development Professionals Drotaverine, a benzylisoquinoline derivative structurally re...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Research Applications of Deuterated 3'-Desethoxy-drotaverine

For Researchers, Scientists, and Drug Development Professionals

Drotaverine, a benzylisoquinoline derivative structurally related to papaverine, is a potent antispasmodic agent utilized in the management of various conditions involving smooth muscle spasms.[1][2] Its primary mechanism of action is the selective inhibition of phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP).[1][2][3][4] By inhibiting PDE4, drotaverine increases intracellular cAMP levels, leading to the activation of protein kinase A and subsequent inactivation of myosin light chain kinase (MLCK). This cascade of events culminates in smooth muscle relaxation.[3][5]

Drotaverine undergoes extensive hepatic metabolism, primarily through O-deethylation, to form mono- and di-phenolic compounds which are then conjugated with glucuronic acid.[6] Understanding the specific metabolic pathways and the contribution of each functional group to the drug's pharmacokinetic and pharmacodynamic profile is crucial for optimizing its therapeutic use and for the development of new, improved analogs.

This technical guide focuses on a specialized research tool, deuterated 3'-Desethoxy-drotaverine . This molecule incorporates two key modifications to the parent drotaverine structure: the replacement of hydrogen atoms with deuterium (isotopic labeling) and the removal of the ethoxy group at the 3' position of the benzylidene moiety. These modifications, while seemingly subtle, unlock a range of powerful applications in drug metabolism and pharmacokinetic (DMPK) research, as well as in mechanistic pharmacology. As a Senior Application Scientist, this guide will provide you with the foundational knowledge and practical insights to effectively leverage this unique compound in your research endeavors.

Part 1: Deuterated 3'-Desethoxy-drotaverine as a Superior Internal Standard in Bioanalytical Assays

The Imperative for a Robust Internal Standard

Accurate quantification of drotaverine and its metabolites in biological matrices (e.g., plasma, urine, tissue homogenates) is fundamental to pharmacokinetic and toxicokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for this purpose due to its high sensitivity and selectivity.[7] The use of an internal standard (IS) is indispensable in LC-MS/MS to correct for variations in sample preparation, injection volume, and instrument response.

An ideal internal standard should be chemically similar to the analyte but have a different mass-to-charge ratio (m/z) to be distinguishable by the mass spectrometer. While structurally similar but non-isotopically labeled compounds can be used, stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are considered the gold standard.[8][9][10]

Why Deuterated 3'-Desethoxy-drotaverine is an Excellent Choice

Deuterated 3'-Desethoxy-drotaverine serves as an exceptional internal standard for the quantification of not only drotaverine but also its desethoxy metabolites. The key advantages include:

  • Co-elution with the Analyte: Due to its structural similarity to drotaverine and its metabolites, it exhibits nearly identical chromatographic behavior, ensuring that it experiences the same matrix effects.

  • Distinct Mass Shift: The presence of deuterium atoms provides a clear mass shift, allowing for its unambiguous detection alongside the non-deuterated analyte.

  • Reduced Cross-Talk: The mass difference minimizes the risk of isotopic cross-talk between the analyte and the internal standard channels in the mass spectrometer.

Experimental Protocol: Quantification of Drotaverine in Human Plasma using Deuterated 3'-Desethoxy-drotaverine as an Internal Standard

This protocol outlines a typical workflow for the LC-MS/MS analysis of drotaverine in human plasma.

1. Preparation of Stock and Working Solutions:

  • Prepare a 1 mg/mL stock solution of drotaverine and deuterated 3'-Desethoxy-drotaverine (as the IS) in methanol.
  • Serially dilute the drotaverine stock solution with methanol:water (1:1, v/v) to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.
  • Prepare quality control (QC) samples at low, medium, and high concentrations.
  • Prepare a working solution of the IS at a concentration of 100 ng/mL in methanol.

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the IS working solution (100 ng/mL).
  • Vortex for 10 seconds.
  • Add 300 µL of acetonitrile to precipitate plasma proteins.
  • Vortex for 1 minute.
  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Analysis:

  • LC System: A standard HPLC or UHPLC system.
  • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.
  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
  • MRM Transitions: Monitor specific parent-to-daughter ion transitions for drotaverine and the deuterated IS.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of drotaverine to the deuterated IS against the nominal concentration of the calibration standards.
  • Determine the concentration of drotaverine in the QC and unknown samples using the regression equation of the calibration curve.
Data Presentation: Pharmacokinetic Parameters of Drotaverine

The following table summarizes the key pharmacokinetic parameters of drotaverine, which can be accurately determined using the aforementioned analytical method.

ParameterValueReference
Bioavailability (Oral) 24.5% - 91% (mean ~58%)[2][11][12]
Time to Peak Plasma Concentration (Tmax) 1 - 3 hours[2][6]
Volume of Distribution (Vd) 193 - 195 L[1][6]
Plasma Protein Binding 80% - 95%[6]
Elimination Half-life (t1/2) 7 - 12 hours[6]
Primary Route of Elimination Hepatic Metabolism[1][2]
Visualization: Experimental Workflow for a Pharmacokinetic Study

G cluster_0 Pre-analytical Phase cluster_1 Analytical Phase cluster_2 Data Analysis Phase A Subject Dosing (Oral or IV Drotaverine) B Serial Blood Sampling A->B C Plasma Separation (Centrifugation) B->C D Addition of Deuterated 3'-Desethoxy-drotaverine (IS) C->D Plasma Aliquot E Protein Precipitation (Acetonitrile) D->E F LC-MS/MS Analysis E->F G Quantification of Drotaverine Concentration F->G Concentration Data H Pharmacokinetic Modeling G->H

Caption: Workflow for a typical pharmacokinetic study of drotaverine.

Part 2: Elucidating the Metabolic Role of the 3'-Ethoxy Group

The "desethoxy" modification in deuterated 3'-Desethoxy-drotaverine makes it a valuable tool for investigating the metabolic fate of the parent drug. As O-deethylation is a major metabolic pathway for drotaverine, this analog can help researchers pinpoint the specific contribution of the 3'-ethoxy group to this process.

By conducting comparative in vitro and in vivo metabolism studies with drotaverine and 3'-Desethoxy-drotaverine, researchers can:

  • Identify Metabolites: Determine if the absence of the 3'-ethoxy group leads to the formation of different metabolites or alters the ratios of known metabolites.

  • Elucidate Enzyme Involvement: Investigate which cytochrome P450 (CYP) isoforms are responsible for the metabolism of the 3'-ethoxy group by incubating both compounds with specific recombinant human CYP enzymes.

  • Assess Metabolic Stability: Compare the rate of metabolism of drotaverine and 3'-Desethoxy-drotaverine in liver microsomes or hepatocytes to understand the impact of the 3'-ethoxy group on the drug's overall metabolic stability.

The deuteration of the 3'-Desethoxy-drotaverine further enhances its utility in these studies by allowing it to be used as a tracer or an internal standard for the quantification of its own potential metabolites.

Part 3: Probing the Pharmacological Significance of the 3'-Ethoxy Group

The structural modification in 3'-Desethoxy-drotaverine also allows for an investigation into the structure-activity relationship (SAR) of drotaverine at its target, PDE4. The 3'-ethoxy group may play a role in the binding of drotaverine to the active site of the PDE4 enzyme.

By comparing the in vitro PDE4 inhibitory activity of drotaverine with that of 3'-Desethoxy-drotaverine, researchers can answer key questions:

  • Is the 3'-ethoxy group essential for PDE4 inhibition? A significant decrease in inhibitory potency with 3'-Desethoxy-drotaverine would suggest a critical role for this group.

  • Does the 3'-ethoxy group contribute to the selectivity of drotaverine for PDE4 over other PDE isoforms?

  • How does the absence of the 3'-ethoxy group affect the overall pharmacological profile of the compound in ex vivo tissue models (e.g., isolated smooth muscle preparations)?

Visualization: Drotaverine's Mechanism of Action

G Drotaverine Drotaverine PDE4 Phosphodiesterase 4 (PDE4) Drotaverine->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades AMP 5'-AMP PDE4->AMP ATP ATP AC Adenylyl Cyclase ATP->AC Converts AC->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_active Active Myosin Light Chain Kinase (MLCK) PKA->MLCK_active Inactivates MLCK_inactive Inactive MLCK MLCK_active->MLCK_inactive Contraction Smooth Muscle Contraction MLCK_active->Contraction Promotes Relaxation Smooth Muscle Relaxation MLCK_inactive->Relaxation Leads to

Caption: Signaling pathway of Drotaverine-induced smooth muscle relaxation.

Conclusion

Deuterated 3'-Desethoxy-drotaverine is a highly specialized and valuable research tool that extends far beyond a simple chemical analog. Its dual modification—isotopic labeling and targeted structural alteration—provides researchers with a versatile probe to dissect the intricate details of drotaverine's pharmacology and metabolism. From serving as a gold-standard internal standard in quantitative bioanalysis to enabling sophisticated studies on metabolic pathways and structure-activity relationships, this compound empowers scientists to gain deeper insights that can guide the development of safer and more effective antispasmodic therapies. The strategic application of deuterated 3'-Desethoxy-drotaverine exemplifies the power of precision chemical tools in advancing pharmaceutical research.

References

  • Drotaverine | C24H31NO4 | CID 1712095 - PubChem. National Institutes of Health. [Link]

  • Drotaverine-Hydrochloride-Tablets-80-mg_regulex-80_BDA-HEALTHCARE-PVT.-LTD..pdf. EFDA. (2023, July 7). [Link]

  • Drotaverine : Indications, Uses, Dosage, Drugs Interactions, Side effects. (2023, May 30). [Link]

  • The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. Chemicals Knowledge Hub. (2023, June 15). [Link]

  • Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Metabolic Solutions. (2024, November 21). [Link]

  • Understanding the World of Isotope Labelled Compounds and Why They Matter? (2024, March 8). [Link]

  • Isotopic Labeling Services for Drug Discovery. ResolveMass Laboratories Inc. [Link]

  • Isotopic labeling of metabolites in drug discovery applications. PubMed. (2012, November 15). [Link]

  • A major functional role for phosphodiesterase 4D5 in human airway smooth muscle cells. (2008, January 15). [Link]

  • Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. (2018, August 13). [Link]

  • Applications and Synthesis of Deuterium-Labeled Compounds. Macmillan Group. (2014, February 27). [Link]

  • HPLC Method For Analysis of Drotaverine (No-spa) on Primesep B Column. [Link]

  • Analytical method development and validation of Drotaverine Hydr. IT Medical Team. [Link]

  • Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases. PMC. (2018, October 17). [Link]

  • Quercetin acutely relaxes airway smooth muscle and potentiates β-agonist-induced relaxation via dual phosphodiesterase inhibition of PLCβ and PDE4. [Link]

  • Synergistic Inhibition of Vascular Smooth Muscle Cell Migration by Phosphodiesterase 3 and Phosphodiesterase 4 Inhibitors. Circulation Research - American Heart Association Journals. [Link]

  • Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. PubMed. (2019, February 15). [Link]

  • Pharmaceutical Applications Of Deuterium. Isowater® Corp. [Link]

  • Absorption, Distribution and Elimination of Drotaverine. PubMed. [Link]

  • Applications of Deuterium in medicinal chemistry. Biojiva. (2019, January 14). [Link]

  • Pharmacokinetics and bioavailability of drotaverine in humans. ResearchGate. [Link]

  • High-performance liquid chromatographic method for the determination of drotaverine in human plasma and urine. PubMed. [Link]

  • Phosphodiesterases regulate airway smooth muscle function in health and disease. PubMed. [Link]

  • Mechanism of Action of Drotaverine. Pharmacy Freak. (2026, January 11). [Link]

  • Pharmacokinetics and bioavailability of drotaverine in humans. Semantic Scholar. [Link]

  • Deuterium in drug discovery: progress, opportunities and challenges. PMC. (2023, June 5). [Link]

  • 3'-Desethoxy Drotaverine HCl - CAS - 85475-87-2(HCl salt). Axios Research. [Link]

  • Determination of Drotaverine hydrochloride from Pharmaceutical Dosage form by extractive Ion pair complex Colorimetric Method. Asian Journal of Research in Chemistry. (2025, April 14). [Link]

  • Stability Indicating RP-HPLC Method Development for Drotaverine Hydrochloride Using PDA Detection. Asian Publication Corporation. [Link]

  • A Study on Deuterium: An Isotope of Hydrogen for Drug Development. IJPPR. (2022, February 15). [Link]

  • Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PLOS One - Research journals. (2018, November 14). [Link]

  • Drotaverine Hydrochloride: Uses, Dose, Side Effects and Cost. PACE Hospitals. (2023, February 9). [Link]

  • What is the mechanism of Drotaverine Hydrochloride? Patsnap Synapse. (2024, July 17). [Link]

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Foundational

Safety data sheet (SDS) for 3'-Desethoxy-drotaverine-d10

A Technical Guide to the Safety and Handling of 3'-Desethoxy-drotaverine-d10 for Research Applications This document provides a comprehensive technical guide on the safe handling, storage, and disposal of 3'-Desethoxy-dr...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to the Safety and Handling of 3'-Desethoxy-drotaverine-d10 for Research Applications

This document provides a comprehensive technical guide on the safe handling, storage, and disposal of 3'-Desethoxy-drotaverine-d10. As a specialized, deuterated research chemical, a formal Safety Data Sheet (SDS) is not broadly available. Therefore, this guide employs a surrogate-based hazard assessment methodology, a standard and trusted practice in drug development for novel compounds. By synthesizing data from the parent drug, Drotaverine, and established principles for handling deuterated compounds, this whitepaper aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to manage this compound safely and effectively.

Compound Identification and Physicochemical Profile

3'-Desethoxy-drotaverine-d10 is a deuterated analogue of 3'-Desethoxy-drotaverine, a known impurity and metabolite related to the antispasmodic drug Drotaverine.[1][2] The strategic replacement of ten hydrogen atoms with deuterium is intended to modify its metabolic profile, primarily by leveraging the kinetic isotope effect for use in pharmacokinetic or metabolic studies.

PropertyDataSource
Chemical Name 5-[(6,7-diethoxy-3,4-dihydro-1-isoquinolinyl)methyl]-2-ethoxyphenol-d10[3]
Molecular Formula C₂₂H₁₇D₁₀NO₄[3]
Molecular Weight 379.52 g/mol [3]
CAS Number Not available (NA)
Parent Compound (HCl) 3'-Desethoxy-Drotaverine HCl[4]
Parent CAS (HCl) 85475-87-2[4]
Primary Surrogate Drotaverine Hydrochloride[5][6]
Surrogate CAS 985-12-6[5][6]

The Surrogate-Based Approach: A Justified Rationale

In the absence of specific toxicological data for 3'-Desethoxy-drotaverine-d10, we select Drotaverine Hydrochloride as the primary surrogate for hazard assessment. This decision is grounded in several key principles:

  • Shared Pharmacophore: The core isoquinoline structure responsible for the biological activity of Drotaverine remains intact in its desethoxy-d10 analogue. The fundamental mechanism of action is therefore expected to be conserved.

  • Deuteration and Toxicity: The substitution of hydrogen with deuterium, a stable, non-radioactive isotope, is not known to introduce novel toxicological mechanisms.[7] Its primary effect is to alter the rate of metabolic reactions (see Section 4.2).[8]

  • Conservative Assessment: By using the well-characterized toxicological data of the parent drug, we can establish a conservative and robust safety framework. The known hazards of Drotaverine—such as acute oral toxicity and irritation—provide a reliable baseline for defining handling protocols.[5][9]

Hazard Identification and GHS Classification (Surrogate Data)

The following classification is based on the official Safety Data Sheets for Drotaverine Hydrochloride.[5][6] Researchers must handle 3'-Desethoxy-drotaverine-d10 assuming it presents these hazards.

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation
Hazardous to the Aquatic Environment, ChronicCategory 2H411: Toxic to aquatic life with long lasting effects

Source: Cayman Chemical, MedChemExpress SDS for Drotaverine HCl[5][6]

Toxicological Profile and Mechanistic Insights

Primary Mechanism of Action: PDE4 Inhibition

Drotaverine functions as a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP).[10][11] By inhibiting PDE4, intracellular cAMP levels rise, leading to the relaxation of smooth muscles. This is the primary mechanism behind its use as an antispasmodic agent.[12][13] This biological activity is the foundation of its potential physiological effects in a research setting.

Mechanism_of_Action Drotaverine Drotaverine / Analogue PDE4 Phosphodiesterase 4 (PDE4) Drotaverine->PDE4 Inhibits cAMP_degradation cAMP Degradation PDE4->cAMP_degradation Catalyzes cAMP Intracellular cAMP cAMP_degradation->cAMP Reduces Relaxation Smooth Muscle Relaxation cAMP->Relaxation Promotes Kinetic_Isotope_Effect cluster_0 Non-Deuterated Compound cluster_1 Deuterated Compound Parent_H Drug-C-H Metabolism_H Metabolic Cleavage (Fast) Parent_H->Metabolism_H Metabolite_H Metabolite Metabolism_H->Metabolite_H Metabolism_D Metabolic Cleavage (Slow) Stronger Bond Parent_D Drug-C-D Parent_D->Metabolism_D Metabolite_D Metabolite Metabolism_D->Metabolite_D

Caption: The Kinetic Isotope Effect (KIE) slows metabolic cleavage.

Acute Toxicity Data (Surrogate)

The following acute toxicity data for Drotaverine Hydrochloride provides a critical reference point for assessing the potential toxicity of its d10 analogue.

RouteSpeciesLD50 ValueSource
OralMouse350 mg/kg[5]
OralRat540 mg/kg[5]

These values place the compound in GHS Category 4 for acute oral toxicity, confirming that it is harmful if ingested. [9]

Experimental Protocols: Safe Handling and Exposure Control

Adherence to the following protocols is mandatory to ensure personnel safety and maintain the isotopic integrity of the compound.

Engineering Controls
  • Chemical Fume Hood: All handling of solid 3'-Desethoxy-drotaverine-d10 and preparation of its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.

  • Safety Stations: Ensure unobstructed access to a safety shower and an eyewash station. [6]

Personal Protective Equipment (PPE)

Based on the surrogate hazard data (irritant, harmful), the following PPE is required. [5][6]

Protection Type Specification Rationale
Eye Protection Safety goggles with side-shields Protects against splashes and dust, fulfilling the H319 (serious eye irritation) requirement.
Hand Protection Chemical-resistant gloves (e.g., Nitrile) Prevents skin contact, fulfilling the H315 (causes skin irritation) requirement.
Body Protection Lab coat Prevents contamination of personal clothing.

| Respiratory | NIOSH-approved respirator | Required if there is a risk of aerosolization outside of a fume hood. |

Protocol for Handling and Weighing
  • Preparation: Don all required PPE before entering the designated handling area.

  • Inert Atmosphere (Isotopic Integrity): To prevent H/D exchange with atmospheric moisture, which can compromise isotopic purity, handle the solid compound under an inert atmosphere (e.g., dry nitrogen or argon) whenever possible, especially for long-term storage or sensitive quantitative analysis. [7][14]3. Weighing: Weigh the compound in a chemical fume hood on a tared weigh boat. Use appropriate anti-static techniques.

  • Solution Preparation: Add solvent to the solid compound slowly to avoid splashing. Ensure the container is capped before removing it from the fume hood.

  • Decontamination: After handling, wipe down the work surface, balance, and any equipment with an appropriate solvent (e.g., 70% ethanol).

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves. [9]

First Aid and Emergency Procedures

These procedures are adapted from the Drotaverine HCl SDS and should be followed immediately upon exposure. [6][9]

  • If Swallowed: Call a POISON CENTER or doctor immediately. Rinse mouth. Do NOT induce vomiting. [9]* In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [9]* In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. [9]* If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, provide artificial respiration. Seek immediate medical attention. [9]

Storage, Disposal, and Analytical Validation

Proper management of the compound throughout its lifecycle is crucial for safety and data integrity.

Storage

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. [6]

Disposal
  • Waste Segregation: Treat all waste containing 3'-Desethoxy-drotaverine-d10 as hazardous chemical waste. [7]2. Containerization: Collect waste in a clearly labeled, sealed container.

  • Compliance: Dispose of all waste in strict accordance with institutional, local, and national environmental regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures. [7]

Analytical Validation Workflow

Upon receipt, researchers should perform identity and purity confirmation. This self-validating step is critical for experimental integrity.

QC_Workflow A Receive Compound B Review Certificate of Analysis (CoA) A->B C Perform QC Analysis B->C D Confirm Structure & Deuteration (NMR, MS) C->D E Assess Purity (HPLC) C->E F Release for Experimental Use D->F Pass G Quarantine / Contact Supplier D->G Fail E->F Pass E->G Fail

Caption: Recommended workflow for quality control upon receipt.

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for confirming the position and extent of deuteration, a critical parameter for the compound's intended use. [17]

References

  • Drotaverine | C24H31NO4 | CID 1712095 - PubChem. (n.d.). National Institutes of Health. [Link]

  • Drotaverine: Indications, Uses, Dosage, Drugs Interactions, Side effects. (2023, May 30). Drugs.com. [Link]

  • Drotaverine-Hydrochloride-Tablets-80-mg_regulex-80_BDA-HEALTHCARE-PVT.-LTD..pdf. (2023, July 7). EFDA. [Link]

  • Absorption, distribution and elimination of drotaverine. (2010). Semantic Scholar. [Link]

  • FDA-Approved Drotaverine API Manufacturers & Suppliers. (n.d.). Pharmaoffer.com. [Link]

  • Swiss Public Assessment Report Spaverin. (2023, March 1). Swissmedic. [Link]

  • Drotaverine (hydrochloride) SAFETY DATA SHEET. (2017, January 21). Szabo-Scandic. [Link]

  • 3-Desethoxy-drotaverine-d10. (n.d.). CRO Splendid Lab Pvt. Ltd. [Link]

  • Drotaverine. (n.d.). KM Pharma Solution Private Limited. [Link]

  • Acute Toxicity Study of Drotaverine Hydrochloride in Rats by Intramuscular Route. (2002). TIB.eu. [Link]

  • Deuterated - Solvents, Reagents & Accessories. (n.d.). Chromservis. [Link]

  • Globally Harmonised System of Classification and Labelling of Chemicals (GHS) Singapore. (2015, July 1). Singapore Chemical Industry Council. [Link]

  • GLOBALLY HARMONIZED SYSTEM OF CLASSIFICATION AND LABELLING OF CHEMICALS (GHS). (n.d.). UNECE. [Link]

  • Occupational Health Categorization vs. GHS Health Hazard Categories. (2019, December 2). Affygility Solutions. [Link]

  • Chemical Hazard Classification (GHS). (n.d.). University of Illinois Division of Research Safety. [Link]

  • GHS Classification (Rev.11, 2025) Summary. (n.d.). PubChem. [Link]

  • Drotaverine-d10 HCl. (n.d.). Axios Research. [Link]

  • Drotaverine | CAS No: 14009-24-6. (n.d.). Cleanchem. [Link]

  • Deuterium in drug discovery: progress, opportunities and challenges. (2023, June 5). Nature Reviews Drug Discovery. [Link]

  • Drotaverine. (n.d.). DrugFuture. [Link]

  • Quality Control Essentials for Deuterated Drug APIs. (n.d.). Isotope Science / Alfa Chemistry. [Link]

  • Novel method for preparing drotaverine hydrochloride intermediate. (2022, February 18).
  • Drotaverine synthesis method. (n.d.).

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Protocols & Analytical Methods

Method

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 3'-Desethoxy-drotaverine-d10 in Human Plasma

Abstract This application note presents a comprehensive, step-by-step guide for the development and validation of a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantif...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive, step-by-step guide for the development and validation of a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 3'-Desethoxy-drotaverine, a metabolite of the antispasmodic drug Drotaverine, in human plasma. The use of a stable isotope-labeled internal standard, 3'-Desethoxy-drotaverine-d10, ensures the highest level of accuracy and precision. This document provides detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection. Furthermore, it outlines the validation procedures according to the guidelines of the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). This guide is intended for researchers, scientists, and drug development professionals working in the fields of pharmacokinetics, drug metabolism, and bioanalysis.

Introduction: The Significance of Quantifying Drotaverine and its Metabolites

Drotaverine is an antispasmodic agent used to relieve smooth muscle spasms in various medical conditions.[1] Understanding its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME), is crucial for optimizing its therapeutic use. Drotaverine undergoes extensive metabolism in the liver, primarily through O-deethylation, leading to the formation of various metabolites.[2][3] One of these metabolites is 3'-Desethoxy-drotaverine. Accurate quantification of Drotaverine and its metabolites in biological matrices is essential for pharmacokinetic studies, bioequivalence trials, and toxicological assessments.[4]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed.[5][6] This application note focuses on developing a robust LC-MS/MS method for a key metabolite, 3'-Desethoxy-drotaverine, utilizing its deuterated analog, 3'-Desethoxy-drotaverine-d10, as an internal standard (IS). The use of a stable isotope-labeled IS is the most effective way to compensate for matrix effects and variations during sample processing and analysis, leading to highly reliable quantitative results.[7][8][9]

Foundational Principles: The Rationale Behind Our Approach

A successful bioanalytical method is built on a foundation of sound scientific principles. This section explains the "why" behind the "how" of our method development strategy.

The Power of a Stable Isotope-Labeled Internal Standard

The cornerstone of this method is the use of 3'-Desethoxy-drotaverine-d10 as an internal standard. A deuterated IS is chemically identical to the analyte, meaning it co-elutes during chromatography and experiences the same ionization suppression or enhancement in the mass spectrometer.[7][9] Any variability in the analytical process, from sample preparation to injection volume, will affect both the analyte and the IS equally.[8] This allows for accurate correction and ensures the integrity of the quantitative data.[10]

Navigating the Matrix: Sample Preparation Strategy

Biological matrices like plasma are complex mixtures of proteins, phospholipids, salts, and other endogenous components that can interfere with the analysis, a phenomenon known as the "matrix effect".[11][12] Effective sample preparation is critical to remove these interferences and ensure a robust and reproducible method.[13][14] For this method, we will employ a protein precipitation (PPT) protocol, which is a simple, fast, and effective technique for removing the majority of proteins from plasma samples.[15][16]

Achieving Separation: The Role of Liquid Chromatography

The goal of liquid chromatography is to separate the analyte of interest from other components in the sample before it enters the mass spectrometer. This reduces the matrix effect and improves the overall selectivity of the method.[17] Given the likely polar nature of the metabolite, a hydrophilic interaction liquid chromatography (HILIC) or a reversed-phase C18 column with a suitable mobile phase gradient will be evaluated to achieve optimal retention and peak shape.[18][19]

Selective and Sensitive Detection: Tandem Mass Spectrometry

Tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity for quantitative analysis.[20] We will utilize the Multiple Reaction Monitoring (MRM) scan mode, which is the gold standard for quantification with triple quadrupole mass spectrometers.[6][21] In MRM, a specific precursor ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly specific transition minimizes the chances of detecting interfering compounds.[22][23]

Experimental Workflow: From Sample to Result

The following diagram illustrates the overall workflow for the analysis of 3'-Desethoxy-drotaverine in human plasma.

Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma Plasma Sample Spike Spike with IS (3'-Desethoxy-drotaverine-d10) Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS System Supernatant->Inject LC Chromatographic Separation (HILIC/C18 Column) Inject->LC MS Mass Spectrometric Detection (MRM Mode) LC->MS Quantify Quantification (Analyte/IS Peak Area Ratio) MS->Quantify Report Report Results Quantify->Report

Caption: Overall experimental workflow for the quantification of 3'-Desethoxy-drotaverine.

Detailed Protocols

Materials and Reagents
  • Analytes: 3'-Desethoxy-drotaverine HCl (CAS: 85475-87-2)[24] and 3'-Desethoxy-drotaverine-d10 (Molecular Formula: C22H17D10NO4, Molecular Weight: 379.52)[25]

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), and Ultrapure water.

  • Biological Matrix: Drug-free human plasma (with K2-EDTA as anticoagulant).

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of 3'-Desethoxy-drotaverine HCl and 3'-Desethoxy-drotaverine-d10 and dissolve in methanol to a final volume of 1 mL.

  • Working Standard Solutions: Prepare serial dilutions of the 3'-Desethoxy-drotaverine stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the 3'-Desethoxy-drotaverine-d10 stock solution in 50:50 (v/v) methanol:water.

Sample Preparation Protocol: Protein Precipitation
  • Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (100 ng/mL) and vortex briefly.

  • Add 200 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 150 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Method Development and Optimization

The initial step in method development is to optimize the mass spectrometer parameters for both the analyte and the internal standard. This is typically done by infusing a standard solution of each compound directly into the mass spectrometer.

Protocol for MS Optimization:

  • Prepare a 100 ng/mL solution of 3'-Desethoxy-drotaverine and 3'-Desethoxy-drotaverine-d10 in 50:50 (v/v) acetonitrile:water with 0.1% formic acid.

  • Infuse the solution into the mass spectrometer at a flow rate of 10 µL/min.

  • Optimize the ion source parameters (e.g., electrospray voltage, source temperature, gas flows) to obtain the maximum signal intensity for the protonated molecule [M+H]⁺.

  • Perform a product ion scan to identify the most abundant and stable fragment ions.

  • Optimize the collision energy for each precursor-to-product ion transition to maximize the product ion signal.[21][22]

Table 1: Predicted and Optimized MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
3'-Desethoxy-drotaverineTo be determined experimentallyTo be determined experimentallyTo be optimized
3'-Desethoxy-drotaverine-d10To be determined experimentallyTo be determined experimentallyTo be optimized

Note: The exact m/z values need to be determined experimentally. Based on the molecular formula of 3'-Desethoxy-drotaverine (C₂₂H₂₇NO₄), the predicted monoisotopic mass is 369.1940 g/mol . Therefore, the precursor ion [M+H]⁺ would be approximately m/z 370.2. For the d10-labeled internal standard (C22H17D10NO4), the predicted monoisotopic mass is 379.2569 g/mol , leading to a precursor ion of approximately m/z 380.3.

The goal of chromatography is to achieve a symmetrical peak shape, adequate retention, and separation from any interfering components in the plasma matrix.

Protocol for LC Optimization:

  • Column Selection: Start with a HILIC column (e.g., 2.1 x 100 mm, 1.7 µm) or a C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase Selection:

    • For HILIC: Mobile Phase A: Water with 10 mM ammonium formate and 0.1% formic acid. Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • For C18 (Reversed-Phase): Mobile Phase A: Water with 0.1% formic acid. Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

  • Gradient Elution: Develop a gradient elution program to ensure the analyte is well-retained and elutes with a good peak shape. An initial gradient could be from 95% B to 5% B over 5 minutes for HILIC, or 5% B to 95% B for reversed-phase.

  • Flow Rate and Column Temperature: A typical flow rate for a 2.1 mm ID column is 0.3-0.5 mL/min. The column temperature can be maintained at 40°C to improve peak shape and reduce viscosity.

Table 2: Proposed Liquid Chromatography Conditions

ParameterCondition
ColumnHILIC, 2.1 x 100 mm, 1.7 µm
Mobile Phase AWater with 10 mM Ammonium Formate and 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient95% B to 40% B in 3 min, then to 5% B in 1 min, hold for 1 min, return to 95% B in 0.5 min, and re-equilibrate for 2.5 min
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL

Bioanalytical Method Validation: Ensuring Data Integrity

A comprehensive validation of the bioanalytical method is mandatory to ensure its reliability for regulatory submissions. The validation should be performed in accordance with the FDA and EMA guidelines.[26][27][28][29]

The following diagram outlines the key parameters for method validation.

Validation Validation Method Validation Selectivity Selectivity & Specificity Validation->Selectivity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Calibration Calibration Curve (Linearity & Range) Validation->Calibration LLOQ Lower Limit of Quantification (LLOQ) Validation->LLOQ Stability Stability Validation->Stability MatrixEffect Matrix Effect Validation->MatrixEffect Recovery Recovery Validation->Recovery

Caption: Key parameters for bioanalytical method validation.

Table 3: Acceptance Criteria for Method Validation

Validation ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank plasma from at least 6 different sources.
Calibration Curve At least 8 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy Mean concentration at each QC level (low, mid, high) should be within ±15% of the nominal value.
Precision Coefficient of variation (CV) at each QC level should not exceed 15%.
Lower Limit of Quantification (LLOQ) The lowest standard on the calibration curve with accuracy within ±20% and precision ≤ 20%.
Matrix Effect The CV of the matrix factor across different lots of plasma should be ≤ 15%.
Recovery The extraction recovery of the analyte and IS should be consistent and reproducible.
Stability Analyte stability should be demonstrated under various conditions: freeze-thaw, short-term (bench-top), long-term, and post-preparative. Analyte concentrations should be within ±15% of the nominal concentration.

Conclusion: A Foundation for Reliable Bioanalysis

This application note provides a comprehensive framework for the development and validation of a robust LC-MS/MS method for the quantification of 3'-Desethoxy-drotaverine in human plasma. By following the detailed protocols and understanding the scientific principles behind each step, researchers can establish a reliable and sensitive assay suitable for pharmacokinetic and other drug development studies. The use of a stable isotope-labeled internal standard, coupled with a thorough validation process, ensures the generation of high-quality data that meets regulatory expectations.

References

  • Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. (n.d.). Retrieved from [Link]

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Retrieved from [Link]

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  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? (2018, December 19). Retrieved from [Link]

  • Importance of matrix effects in LC–MS/MS... : Bioanalysis - Ovid. (n.d.). Retrieved from [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). Retrieved from [Link]

  • Drotaverine-Hydrochloride-Tablets-80-mg_regulex-80_BDA-HEALTHCARE-PVT.-LTD..pdf - EFDA. (2023, July 7). Retrieved from [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? | NorthEast BioLab. (n.d.). Retrieved from [Link]

  • A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology - Spectroscopy Europe. (2018, December 11). Retrieved from [Link]

  • matrix-effect-in-bioanalysis-an-overview.pdf - International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Retrieved from [Link]

  • Drotaverine | C24H31NO4 | CID 1712095 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Drotaverine - Wikipedia. (n.d.). Retrieved from [Link]

  • Automated MRM Transition Optimization Using waters_connect for Quantitation Software. (2025, November 10). Retrieved from [Link]

  • Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial - PMC. (n.d.). Retrieved from [Link]

  • Improving sample preparation for LC-MS/MS analysis - News-Medical.Net. (2025, October 28). Retrieved from [Link]

  • Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc. (2025, November 8). Retrieved from [Link]

  • Drotaverine : Indications, Uses, Dosage, Drugs Interactions, Side effects. (2023, May 30). Retrieved from [Link]

  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites - Agilent. (n.d.). Retrieved from [Link]

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Application

Application Note: A Robust Bioanalytical Workflow for Drotaverine Quantification Using 3'-Desethoxy-drotaverine-d10 as an Internal Standard

Abstract This document provides a detailed application note and a comprehensive protocol for the quantitative analysis of drotaverine in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed application note and a comprehensive protocol for the quantitative analysis of drotaverine in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs 3'-Desethoxy-drotaverine-d10, a stable isotope-labeled (SIL) structural analog, as the internal standard (IS) to ensure high accuracy, precision, and robustness. This guide is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic (PK) and bioequivalence (BE) studies of drotaverine. We will delve into the rationale behind experimental choices, present a step-by-step workflow from sample preparation to data acquisition, and outline key validation parameters in accordance with international regulatory guidelines.

Introduction: The Imperative for a Reliable Internal Standard in Drotaverine Bioanalysis

Drotaverine is an antispasmodic agent structurally related to papaverine, which functions by inhibiting the phosphodiesterase-4 (PDE4) enzyme.[1][2] Its clinical use in treating smooth muscle spasms necessitates a thorough understanding of its pharmacokinetic profile.[3][4] Drotaverine exhibits highly variable oral bioavailability, ranging from 24.5% to 91%, and undergoes extensive hepatic metabolism, primarily through O-deethylation.[1][4][5] This inherent variability underscores the need for highly precise and accurate bioanalytical methods to generate reliable data for regulatory submissions.

LC-MS/MS has become the gold standard for quantifying small molecules in complex biological matrices due to its superior sensitivity and selectivity.[6][7] However, the accuracy of LC-MS/MS quantification can be compromised by variations in sample preparation, injection volume, and matrix-induced ion suppression or enhancement.[8] The use of an internal standard (IS) is essential to correct for these variables.[9] A stable isotope-labeled (SIL) internal standard, which has a similar chemical structure and physicochemical properties to the analyte, is considered the most appropriate choice for mass spectrometry-based assays because it co-elutes and experiences nearly identical ionization effects as the analyte.[8][10][11]

This guide focuses on the application of 3'-Desethoxy-drotaverine-d10 , a deuterated version of a known drotaverine-related substance, as an internal standard.[12] This choice represents a scientifically rigorous approach, combining the benefits of a stable isotope label with the behavior of a closely related structural analog.

Expertise & Rationale: Selecting the Optimal Internal Standard

The choice of an internal standard is the most critical decision in the development of a quantitative bioanalytical assay. While structurally unrelated compounds can be used, they often fail to adequately compensate for matrix effects, leading to compromised data quality.[13] The ideal IS should mimic the analyte's behavior throughout the entire analytical process.

Why 3'-Desethoxy-drotaverine-d10?

  • Stable Isotope Labeling (SIL): The incorporation of ten deuterium atoms provides a mass shift that allows the IS to be distinguished from the analyte by the mass spectrometer, without significantly altering its chemical properties.[11][14] The stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond enhances metabolic stability and ensures the label is not lost during sample processing.[15][16] This SIL nature is paramount for correcting matrix effects, as both the analyte and the IS will experience similar degrees of ion suppression or enhancement in the MS source.

  • Structural Analogy: 3'-Desethoxy-drotaverine is a close structural analog of drotaverine.[17][18] This structural similarity ensures that the IS has comparable extraction recovery and chromatographic retention characteristics to drotaverine. Any loss of analyte during the sample preparation steps will be mirrored by a proportional loss of the IS, thus preserving the accuracy of the final concentration measurement.

While the absolute "gold standard" is a SIL version of the analyte itself (e.g., Drotaverine-d10), a deuterated structural analog like 3'-Desethoxy-drotaverine-d10 is an excellent and often more accessible alternative. It is crucial, however, to fully validate the method to confirm that no chromatographic separation or differential matrix effects occur between the analyte and the IS.

G cluster_props Comparative Properties Drotaverine Drotaverine C₂₄H₃₁NO₄ MW: 397.5 g/mol IS 3'-Desethoxy-drotaverine-d10 C₂₂H₁₇D₁₀NO₄ MW: ~379.52 g/mol Prop1 Structural Similarity Drotaverine->Prop1 Prop2 Similar Extraction Recovery Drotaverine->Prop2 Prop3 Co-elution in Chromatography Drotaverine->Prop3 Prop4 Identical Ionization Behavior Drotaverine->Prop4 IS->Prop1 IS->Prop2 IS->Prop3 IS->Prop4

Caption: Structural and functional relationship between the analyte and internal standard.

Detailed Bioanalytical Protocol

This protocol outlines a method for the extraction and quantification of drotaverine from human plasma.

Materials and Reagents
  • Analyte: Drotaverine HCl (Reference Standard)

  • Internal Standard: 3'-Desethoxy-drotaverine-d10

  • Biological Matrix: Blank human plasma (K2-EDTA anticoagulant)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade)

  • Water: Deionized water, >18 MΩ·cm

  • Equipment: Calibrated pipettes, vortex mixer, refrigerated centrifuge, 96-well plates or autosampler vials, LC-MS/MS system.

Solution Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of Drotaverine HCl and 3'-Desethoxy-drotaverine-d10 reference standards and dissolve in methanol to a final concentration of 1 mg/mL. Store at 2-8°C.

  • Working Solutions: Prepare serial dilutions of the Drotaverine stock solution in 50:50 (v/v) methanol:water to create working solutions for spiking calibration curve (CC) and quality control (QC) samples.

  • Internal Standard Working Solution (50 ng/mL): Dilute the 3'-Desethoxy-drotaverine-d10 stock solution in acetonitrile to a final concentration of 50 ng/mL. This solution will also serve as the protein precipitation solvent.

Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of study samples, CCs, and QCs into a 96-well plate or microcentrifuge tubes.

  • Add 150 µL of the Internal Standard Working Solution (50 ng/mL in acetonitrile) to each well.

  • Vortex mix for 2 minutes to ensure complete protein precipitation.

  • Centrifuge at 4000 x g for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the supernatant to a clean plate or autosampler vials.

  • Inject 5-10 µL onto the LC-MS/MS system.

workflow sample Plasma Sample (CC, QC, Unknown) 50 µL add_is Add IS/Precipitation Solvent (3'-Desethoxy-drotaverine-d10 in Acetonitrile) 150 µL sample->add_is vortex Vortex Mix 2 min add_is->vortex centrifuge Centrifuge 4000 x g, 10 min, 4°C vortex->centrifuge supernatant Transfer Supernatant 100 µL centrifuge->supernatant injection Inject into LC-MS/MS System supernatant->injection

Caption: Experimental workflow for plasma sample preparation.

LC-MS/MS Conditions (Example)
  • LC System: Standard UHPLC system

  • Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: Start at 10% B, ramp to 90% B over 2.0 min, hold for 0.5 min, return to 10% B and re-equilibrate.

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions (Hypothetical):

    • Drotaverine: Q1 398.2 -> Q3 190.1

    • 3'-Desethoxy-drotaverine-d10 (IS): Q1 380.3 -> Q3 190.1 (Note: The precursor mass is increased by 10 Da for the d10 label, while the product ion may remain the same if the label is not on that fragment. This must be determined experimentally.)

Method Validation: A Self-Validating System

A rigorous validation process ensures the method is trustworthy and fit for purpose. All experiments should be performed according to the latest FDA and ICH M10 guidelines.[10][19][20][21] Below are the key validation parameters and representative acceptance criteria.

Parameter Purpose Acceptance Criteria
Selectivity To ensure no interference from endogenous matrix components at the retention times of the analyte and IS.Response in blank samples should be ≤ 20% of the LLOQ response for the analyte and ≤ 5% for the IS.[10]
Calibration Curve To define the relationship between concentration and instrument response.At least 6-8 non-zero standards. r² ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).[20]
Accuracy & Precision To assess the closeness of measured values to the nominal concentration (accuracy) and the degree of scatter (precision).Assessed at LLOQ, Low, Mid, and High QC levels. For at least three batches, mean accuracy should be within ±15% of nominal (±20% at LLOQ). Precision (CV%) should be ≤ 15% (≤ 20% at LLOQ).
Matrix Effect To evaluate the impact of the biological matrix on analyte ionization.Calculated Matrix Factor at Low and High QC levels should have a CV ≤ 15%.
Recovery To measure the efficiency of the extraction process.Recovery of the analyte and IS should be consistent and reproducible. CV ≤ 15%.
Stability To ensure the analyte is stable throughout the sample lifecycle (freeze-thaw, bench-top, long-term storage).Mean concentrations of stability samples must be within ±15% of nominal concentrations.
Representative Quantitative Data

Table 1: Intra-day and Inter-day Accuracy and Precision

QC Level Nominal Conc. (ng/mL) Intra-day (n=6) Mean Conc. (±SD) Accuracy (%) Precision (CV%) Inter-day (n=18) Mean Conc. (±SD) Accuracy (%) Precision (CV%)
LLOQ 1.00 1.05 (±0.11) 105.0 10.5 1.08 (±0.15) 108.0 13.9
Low 3.00 2.91 (±0.15) 97.0 5.2 2.95 (±0.19) 98.3 6.4
Mid 50.0 51.5 (±2.01) 103.0 3.9 50.9 (±2.55) 101.8 5.0

| High | 400.0 | 395.2 (±11.9) | 98.8 | 3.0 | 398.8 (±14.8) | 99.7 | 3.7 |

Table 2: Matrix Effect and Recovery Assessment

QC Level Concentration (ng/mL) Recovery (%) (n=6) CV% Matrix Factor (n=6) CV%
Low 3.00 92.5 4.1 0.98 6.2
High 400.0 94.1 2.8 1.01 4.5

| IS | 50.0 | 93.3 | 3.5 | 0.99 | 5.1 |

Conclusion

This application note details a robust and reliable LC-MS/MS method for the quantification of drotaverine in human plasma. The strategic use of 3'-Desethoxy-drotaverine-d10 as a stable isotope-labeled internal standard is central to the method's success, ensuring effective correction for analytical variability and matrix effects. The provided protocol, when subjected to full validation according to regulatory standards, is highly suitable for demanding applications such as clinical pharmacokinetic and bioequivalence studies, ultimately contributing to the generation of high-quality, defensible data.

References

  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL)
  • SCION Instruments. (2025, April 21). The Role of Internal Standards In Mass Spectrometry.
  • Benchchem. The Pharmacokinetics and Bioavailability of Drotaverine: A Technical Guide.
  • EFDA. (2023, July 7). Drotaverine-Hydrochloride-Tablets-80-mg.
  • PubMed. (2014, September 15). Rapid LC-MS/MS method for determination of drotaverine in a bioequivalence study.
  • Research Journal of Pharmacy and Technology. (2020, February 2).
  • USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS.
  • Benchchem.
  • PubMed. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?.
  • PubChem - NIH. Drotaverine | C24H31NO4 | CID 1712095.
  • Wikipedia. Drotaverine.
  • Research Journal of Pharmacy and Technology. (2020).
  • Acanthus Research. (2022, January 11). Designing Stable Isotope Labeled Internal Standards.
  • PubMed. Pharmacokinetics and bioavailability of drotaverine in humans.
  • PubMed. (2019, February 20). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?.
  • ResearchGate. (2025, August 5). High-performance liquid chromatographic method for the determination of drotaverine in human plasma and urine.
  • ResearchGate. (2022, September 5).
  • ResolveMass. (2025, December 26).
  • Simson Pharma Limited. 3`-Desethoxy-Drotaverine Hydrochloride | CAS No- 85475-87-2.
  • CRO Splendid Lab Pvt. Ltd. 3-Desethoxy-drotaverine-d10.
  • KM Pharma Solution Priv
  • Slideshare.
  • ICH. (2022, May 24).
  • Aquigen Bio Sciences. 3'-Desethoxy Drotaverine HCl | CAS No: 85475-87-2.
  • Axios Research. Drotaverine-d10 HCl.
  • MedchemExpress.com. Drotaverine-d10 hydrochloride | Stable Isotope.
  • Cleanchem. Drotaverine | CAS No: 14009-24-6.
  • Google Patents. RU2561489C2 - Drotaverine synthesis method.
  • Annals of Clinical Pathology. (2025, June 30).
  • Simson Pharma Limited. Drotaverine.
  • JRF Global.
  • Designing chemical systems for precision deuter
  • Pharmaffiliates. Deuterated Compounds | Stable Isotope-Labeled Standards.

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Method

Application Note: Advanced Sample Preparation Protocols for the Analysis of Drotaverine and its Metabolites in Biological Matrices

Abstract: This document provides a comprehensive technical guide for the preparation of biological samples prior to the analysis of drotaverine and its key metabolites. As a widely used antispasmodic agent, understanding...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for the preparation of biological samples prior to the analysis of drotaverine and its key metabolites. As a widely used antispasmodic agent, understanding the pharmacokinetic profile of drotaverine through the accurate quantification of its metabolic products is crucial for drug development and clinical research. Drotaverine undergoes extensive hepatic metabolism, primarily through O-deethylation and subsequent conjugation.[1][2] This guide details three field-proven sample preparation protocols—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—offering researchers the flexibility to select a method based on their specific analytical requirements, including throughput, sensitivity, and matrix complexity. Each protocol is presented with an explanation of its core principles, step-by-step instructions, and performance characteristics to ensure reliable and reproducible results.

Introduction: The Metabolic Landscape of Drotaverine

Drotaverine is a benzylisoquinoline derivative and a selective inhibitor of phosphodiesterase 4 (PDE4), which mediates its smooth muscle relaxant properties.[2][3][4] Upon administration, it is subject to significant first-pass metabolism in the liver. The primary metabolic pathway is O-deethylation, which produces mono- and di-phenolic compounds that are then conjugated with glucuronic acid for excretion.[1][2] In animal models, the major identified metabolites include 4'-desethyl-drotaverine, 6-desethyl-drotaverine, drotaveraldine, and 4'-desethyl-drotaveraldine.[1][3][4] A critical consideration for bioanalysis is that these metabolites are predominantly found in their conjugated forms within biological fluids like bile and urine, with very little unchanged drotaverine being detected.[5]

Therefore, robust sample preparation is paramount to remove interfering endogenous components (e.g., proteins, phospholipids) and to effectively isolate the parent drug and its metabolites for accurate analysis by techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Drotaverine_Metabolism cluster_PhaseI Phase I Metabolism (O-deethylation) cluster_PhaseII Phase II Metabolism (Conjugation) Drotaverine Drotaverine M1 4'-desethyl-drotaverine Drotaverine->M1 Hepatic Enzymes M2 6-desethyl-drotaverine Drotaverine->M2 Hepatic Enzymes M3 Drotaveraldine Drotaverine->M3 Hepatic Enzymes M4 4'-desethyl-drotaveraldine Drotaverine->M4 Hepatic Enzymes C1 Metabolite Glucuronides M1->C1 UGT Enzymes M2->C1 UGT Enzymes M3->C1 UGT Enzymes M4->C1 UGT Enzymes Excretion Biliary and Renal Excretion C1->Excretion

Caption: Metabolic pathway of drotaverine.

Foundational Principles for Robust Analysis

Before proceeding to specific protocols, several universal principles must be considered to ensure the integrity of the analysis:

  • Internal Standard (IS) Selection: The use of an appropriate internal standard is critical for accurate quantification, as it compensates for variations during sample processing and instrumental analysis. Papaverine or imipramine have been successfully used as internal standards in drotaverine assays.[1][6]

  • Matrix Effects: Biological matrices like plasma and urine contain endogenous components that can suppress or enhance the ionization of target analytes in mass spectrometry, leading to inaccurate results. The chosen sample preparation method must effectively minimize these matrix effects.

  • Hydrolysis of Conjugates: To measure the total concentration of a metabolite (conjugated and unconjugated forms), an enzymatic hydrolysis step using β-glucuronidase is often required before extraction. This cleaves the glucuronide moiety, releasing the free metabolite for analysis.[7]

  • Method Validation: All analytical methods must be thoroughly validated according to regulatory guidelines (e.g., ICH, FDA) for parameters including linearity, accuracy, precision, recovery, and stability.[8][9]

Protocol I: Protein Precipitation (PPT)

Causality and Application: Protein precipitation is the simplest and fastest method for sample cleanup. It functions by adding a water-miscible organic solvent (e.g., acetonitrile, methanol) to the biological sample, which disrupts the hydration shell around proteins, causing them to denature and precipitate.[10][11] This technique is highly suitable for high-throughput environments and early-stage drug discovery, where speed is prioritized over achieving the cleanest possible extract.[12]

PPT_Workflow Start Start: Plasma Sample (e.g., 240 µL) Add_IS Add Internal Standard Start->Add_IS Add_Solvent Add Precipitating Solvent (e.g., Methanol) Add_IS->Add_Solvent Vortex Vortex to Mix Add_Solvent->Vortex Centrifuge Centrifuge to Pellet Protein Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS System Supernatant->Inject

Caption: Workflow for Protein Precipitation.

Detailed Step-by-Step Protocol (based on[6]):

  • Aliquoting: Pipette 240 µL of the biological sample (e.g., human plasma) into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a small volume of the internal standard working solution (e.g., imipramine) to each sample, quality control (QC), and calibration standard.

  • Precipitation: Add a 3:1 ratio of ice-cold methanol to the plasma volume. Vortex vigorously for 30-60 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully aspirate the clear supernatant without disturbing the protein pellet and transfer it to a clean autosampler vial.

  • Analysis: Inject an aliquot (e.g., 4 µL) of the supernatant directly into the LC-MS/MS system for analysis.[6]

Performance Characteristics (Drotaverine in Human Plasma)

Parameter Typical Value Source
Linearity Range 2.24 - 448 ng/mL [6]
Recovery 91 - 98% [6]
Lower Limit of Quantification (LLOQ) 2.24 ng/mL [6]

| Inter-assay Precision (CV%) | < 6.3% |[6] |

Protocol II: Liquid-Liquid Extraction (LLE)

Causality and Application: LLE separates analytes from matrix components based on their differential solubilities in two immiscible liquid phases (typically an aqueous/biological phase and an organic solvent). By carefully selecting the organic solvent and adjusting the pH of the aqueous phase, one can selectively partition the analytes of interest into the organic layer, leaving many endogenous interferences behind. For basic compounds like drotaverine, the sample is first alkalinized to ensure the analyte is in its neutral, more organic-soluble form. This method provides a significantly cleaner extract than PPT.[13]

LLE_Workflow Start Start: Plasma/Urine Sample (1 mL) Add_IS Add Internal Standard Start->Add_IS Alkalinize Alkalinize Sample (e.g., 2M NaOH) Add_IS->Alkalinize Add_Solvent Add Extraction Solvent (e.g., Diethyl Ether, Ethyl Acetate) Alkalinize->Add_Solvent Vortex Vortex to Mix & Centrifuge Add_Solvent->Vortex Separate Separate Organic Layer Vortex->Separate Evaporate Evaporate to Dryness under N2 Separate->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS System Reconstitute->Inject

Caption: Workflow for Liquid-Liquid Extraction.

Detailed Step-by-Step Protocol (based on[14][15]):

  • Aliquoting: Pipette 1 mL of plasma or diluted urine into a glass extraction tube.

  • Internal Standard Spiking: Add the internal standard working solution.

  • pH Adjustment: Alkalinize the sample by adding 1 mL of 2 M NaOH. Vortex briefly.[15]

  • Extraction: Add 4 mL of an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).[13][15]

  • Mixing & Separation: Vortex the mixture for 1-2 minutes, then centrifuge at 2000 g for 10 minutes to facilitate phase separation.[15]

  • Organic Phase Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in a small, precise volume (e.g., 500 µL) of the mobile phase.[13] Vortex to ensure the analyte is fully dissolved.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Performance Characteristics (Drotaverine in Human Plasma)

Parameter Typical Value Source
Linearity Range 0.993 - 498.245 ng/mL [13][16]
LLOQ ~1 ng/mL [13][16][17]
Intra-day Accuracy 98.0 - 100.6% [13]

| Inter-assay Precision (CV%) | < 10% |[14] |

Protocol III: Solid-Phase Extraction (SPE)

Causality and Application: SPE is a highly selective and efficient sample preparation technique that utilizes a solid sorbent packed in a cartridge or 96-well plate to isolate analytes from a complex matrix.[18] The process involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the purified analytes. By choosing the appropriate sorbent chemistry (e.g., reversed-phase, ion-exchange, or mixed-mode), SPE can provide the cleanest extracts, highest concentration factors, and lowest limits of detection. This method is ideal for demanding applications requiring maximum sensitivity and specificity.

SPE_Workflow Start Start: Pre-treated Sample Condition 1. Condition Cartridge (e.g., Methanol then Water) Load 2. Load Sample Condition->Load Wash 3. Wash to Remove Interferences Load->Wash Elute 4. Elute Analytes (e.g., Ammoniated Methanol) Wash->Elute Evaporate Evaporate to Dryness under N2 Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS System Reconstitute->Inject

Caption: General Workflow for Solid-Phase Extraction.

Detailed Step-by-Step Protocol (General-Purpose Weak Cation-Exchange):

  • Sample Pre-treatment: Dilute the plasma or urine sample with an appropriate buffer (e.g., 1:1 with water or a weak acid) to reduce viscosity and ensure proper interaction with the sorbent.

  • Cartridge Conditioning: Condition a weak cation-exchange (WCX) SPE cartridge by passing 1 mL of methanol followed by 2 mL of water through the sorbent.[7] Do not allow the sorbent bed to dry out.

  • Sample Loading: Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate (e.g., 0.4 mL/min).[7]

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of methanol to remove unretained matrix components.[7]

  • Elution: Elute the retained drotaverine and its metabolites using 1 mL of a suitable elution solvent (e.g., 9:1 methanol/ammonia water).[7] The basic nature of the elution solvent neutralizes the charge interaction, releasing the analytes.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C and reconstitute in 170 µL of mobile phase.[7]

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Method Selection Guide

The choice of sample preparation protocol is a critical decision that impacts data quality, sample throughput, and resource allocation. The following table provides a comparative summary to guide the selection process.

FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Speed Very FastModerateSlowest
Cost per Sample LowModerateHigh
Extract Cleanliness Low (Risk of matrix effects)Moderate to HighVery High
Selectivity LowModerateHigh
Recovery Generally good but can be variableGood and reproducibleExcellent and consistent
Suitability for Automation HighModerateHigh (with 96-well plates)
Best For High-throughput screening, rapid analysisRoutine analysis, cleaner samples than PPTTrace-level analysis, metabolite ID, demanding applications

Expert Recommendation: For rapid pharmacokinetic screening of numerous samples where the highest sensitivity is not the primary concern, Protein Precipitation is the method of choice. For validated, routine bioanalysis requiring cleaner samples and good reproducibility, Liquid-Liquid Extraction offers a balanced approach. When maximum sensitivity and specificity are required for low-level metabolite quantification or for challenging matrices, Solid-Phase Extraction is the superior technique.

References

  • Drotaverine : Indications, Uses, Dosage, Drugs Interactions, Side effects. [Link]

  • Drotaverine | C24H31NO4 | CID 1712095 - PubChem - NIH. [Link]

  • Qualitative and quantitative determination of drotaverine metabolites in rat bile - PubMed. [Link]

  • A Validated Reverse Phase LC-MS Method for quantification of drotaverine in Biological matrices - Research Journal of Pharmacy and Technology. [Link]

  • High-performance liquid chromatographic method for the determination of drotaverine in human plasma and urine - ResearchGate. [Link]

  • Stability Indicating RP-HPLC Method Development for Drotaverine Hydrochloride Using PDA Detection - Asian Publication Corporation. [Link]

  • High Performance Liquid Chromatographic Estimation of Drotaverine Hydrochloride and Mefenamic Acid in Human Plasma | Request PDF - ResearchGate. [Link]

  • Rapid LC-MS/MS method for determination of drotaverine in a bioequivalence study - PubMed. [Link]

  • Analytical method development and validation of Drotaverine Hydr - IT Medical Team. [Link]

  • DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR DETERMINATION OF DROTAVERINE HYDROCHLORIDE AND MEFENAMIC ACID IN BULK AND - International Journal of Pharmacy and Biological Sciences. [Link]

  • (PDF) A Validated Reverse Phase LC-MS Method for quantification of drotaverine in Biological matrices - ResearchGate. [Link]

  • High-performance liquid chromatographic method for the determination of drotaverine in human plasma and urine - PubMed. [Link]

  • A Validated Reverse Phase LC-MS Method for quantification of drotaverine in Biological matrices - Research Journal of Pharmacy and Technology. [Link]

  • Rapid LC-MS/MS method for determination of drotaverine in a bioequivalence study | Request PDF - ResearchGate. [Link]

  • Analytical Method Devlopment and Validation for Estimation of Drotaverin Hcl in Bulk and Tablet Formulation | Allied Academies. [Link]

  • (PDF) Development and Validation of Analytical Methods for Drotaverine and Nimesulide Combination - ResearchGate. [Link]

  • Solid phase extraction – Knowledge and References - Taylor & Francis. [Link]

  • High-performance-liquid-chromatographic-method-for-the-determination-of-drotaverine-in-human-plasma-and-urine.pdf - ResearchGate. [Link]

  • A new method for high-performance liquid chromatographic determination of drotaverine in plasma - PubMed. [Link]

  • Study of stressed degradation behavior of drotaverine and development of a validated stability-indicating HPLC assay method. [Link]

  • Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis | CliniChrom. [Link]

  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]

  • Protein Precipitation for the Purification of Therapeutic Protein - UCL Discovery. [Link]

  • Principals of various protein precipitation methods - BQC - Bioquochem. [Link]

  • HPLC Method For Analysis of Drotaverine (No-spa) on Primesep B Column. [Link]

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Application

Application Note: Quantifying Drotaverine and Trace Impurities in Plasma Using d10-Isotope Dilution LC-MS/MS

Abstract This protocol details a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of Drotaverine and its primary oxidative impurity, Drotaveraldine , i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This protocol details a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of Drotaverine and its primary oxidative impurity, Drotaveraldine , in human plasma. By utilizing Drotaverine-d10 as a stable isotope-labeled internal standard (SIL-IS), this method actively compensates for matrix-induced ion suppression and extraction variability. The protocol employs Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) to ensure cleaner baselines required for trace impurity detection (LOD < 1.0 ng/mL), compliant with ICH M10 guidelines.

Introduction & Scientific Rationale

The Clinical Context

Drotaverine is a benzylisoquinoline derivative acting as a phosphodiesterase-4 (PDE4) inhibitor, widely used as an antispasmodic.[1][2][3] While the parent drug is the primary target in pharmacokinetic (PK) studies, quantifying impurities like Drotaveraldine (an oxidation product) and Drotaverine N-oxide is critical during toxicokinetic studies and stability assessments.

The "d10" Advantage

In bioanalysis, "matrix effects"—the alteration of ionization efficiency by co-eluting plasma components (e.g., phospholipids)—are the leading cause of assay failure.

  • Why d10? Drotaverine-d10 (deuterated at the ethoxy positions) serves as the ideal SIL-IS. It shares the exact retention time and pKa as the analyte but is mass-resolved by +10 Da.

  • Mechanism: If phospholipids suppress the signal of Drotaverine by 20% at 3.5 minutes, they will suppress the co-eluting d10-IS by the exact same 20%. The ratio of Analyte/IS remains constant, preserving quantitative accuracy.

Impurity Challenges

Impurities often exist at <0.1% of the parent drug concentration. A standard protein precipitation (PPT) method is insufficient due to high background noise. This protocol uses MCX SPE to selectively isolate basic amines (Drotaverine/Impurities) while washing away neutral interferences.

Experimental Design & Workflow

Workflow Logic

The following diagram illustrates the critical path from plasma sample to data, highlighting the role of the d10-IS in correcting extraction and ionization errors.

G Plasma Plasma Sample (Analyte + Impurities) IS_Add Add d10-IS (Normalization) Plasma->IS_Add Spiking SPE MCX SPE Cleanup (Remove Phospholipids) IS_Add->SPE Binding LCMS LC-MS/MS Analysis (MRM Mode) SPE->LCMS Elution Data Quantification (Ratio: Analyte/d10) LCMS->Data Integration

Figure 1: Bioanalytical workflow emphasizing the early introduction of d10-IS to correct for all downstream variability.

Materials and Methods

Reagents[4]
  • Analyte: Drotaverine HCl (Sigma/USP).

  • Target Impurity: Drotaveraldine (CAS 54088-62-9).[1][3][4]

  • Internal Standard: Drotaverine-d10 HCl (e.g., MedChemExpress or custom synthesis).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.

  • SPE Cartridges: Oasis MCX or Strata-X-C (30 mg/1 mL), Mixed-Mode Strong Cation Exchange.

Mass Spectrometry Conditions (Source Parameters)
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

  • Ionization: ESI Positive Mode (+).

  • Spray Voltage: 4500 V.

  • Source Temp: 500°C.

Table 1: MRM Transitions Note: Transitions must be optimized for your specific instrument.

CompoundPrecursor (m/z)Product (m/z)CE (eV)Role
Drotaverine 398.2166.135Quantifier
Drotaverine 398.2354.225Qualifier
Drotaveraldine 412.2166.138Impurity Target
Drotaverine-d10 408.3176.135Internal Standard
Chromatographic Conditions
  • Column: Kinetex C18 (50 x 2.1 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.[5][6][7]

Table 2: Gradient Profile

Time (min)% Mobile Phase BEvent
0.010Initial Hold
0.510Load
3.090Elution
4.090Wash
4.110Re-equilibration
6.010Stop

Detailed Protocol: MCX Solid Phase Extraction

This extraction protocol is designed to isolate the basic Drotaverine molecule (pKa ~7.2) from plasma proteins and neutral lipids.

Step 1: Sample Pre-treatment[8]
  • Thaw plasma samples at room temperature.

  • Aliquot 200 µL of plasma into a 1.5 mL tube.

  • Add 20 µL of Drotaverine-d10 Working Solution (500 ng/mL). Vortex for 30s.

  • Add 200 µL of 4% Phosphoric Acid (H3PO4) .

    • Why? This acidifies the plasma, breaking protein binding and ensuring Drotaverine is positively charged (protonated) to bind to the cation exchange sorbent.

Step 2: SPE Loading & Washing

The following diagram details the SPE chemistry logic:

SPE Cond 1. Condition MeOH then Water Load 2. Load Sample (Acidified Plasma) Cond->Load Activate Sorbent Wash1 3. Wash 1: 2% Formic Acid (Remove Proteins/Salts) Load->Wash1 Analyte Binds (Ionic) Wash2 4. Wash 2: 100% Methanol (Remove Neutral Lipids) Wash1->Wash2 Analyte Retained Elute 5. Elute 5% NH4OH in MeOH (Release Basic Analyte) Wash2->Elute Break Ionic Bond

Figure 2: Mixed-Mode Cation Exchange (MCX) mechanism ensuring selectivity for Drotaverine.

  • Condition cartridge with 1 mL MeOH, then 1 mL Water.[7]

  • Load the pre-treated sample (from Step 1) at low vacuum (~5 psi).

  • Wash 1: 1 mL 2% Formic Acid in Water. (Removes salts and proteins; Drotaverine stays bound).

  • Wash 2: 1 mL 100% Methanol. (Crucial step: Removes neutral phospholipids that cause matrix effects. Drotaverine stays bound via ionic interaction).

  • Elute: 2 x 250 µL of 5% Ammonium Hydroxide in Methanol .

    • Mechanism:[8] The high pH neutralizes the Drotaverine, breaking the ionic bond with the sorbent.

Step 3: Reconstitution
  • Evaporate the eluate to dryness under Nitrogen at 40°C.

  • Reconstitute in 100 µL of Mobile Phase A/B (80:20).

  • Vortex and centrifuge (10,000 rpm, 5 min). Transfer supernatant to LC vials.

Validation Strategy (ICH M10 Compliance)

To ensure this method meets regulatory standards, the following parameters must be validated.

Linearity & Sensitivity
  • Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL.

  • Weighting: 1/x² linear regression.

  • Acceptance: r² > 0.99; Accuracy ±15% (±20% at LLOQ).

Matrix Effect Assessment (The d10 Test)

You must prove the d10-IS works. Calculate the IS-Normalized Matrix Factor (MF) :



  • Protocol: Compare peak areas of post-extraction spiked plasma vs. neat solution.

  • Requirement: The CV of the IS-Normalized MF calculated from 6 different lots of plasma (including lipemic/hemolyzed) must be < 15% .

Selectivity (Impurity Interference)

Inject high concentrations of Drotaveraldine (impurity) alone and monitor the Drotaverine (analyte) channel.

  • Goal: Ensure the impurity does not fragment into the analyte's MRM channel (cross-talk), which would bias the quantification.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low IS Recovery Incomplete elution from SPE.Ensure Elution solvent is fresh (NH4OH is volatile). Increase NH4OH to 5%.
High Backpressure Plasma proteins clogging column.Ensure "Wash 1" (Acidic) in SPE is sufficient. Use a guard column.
Peak Tailing Secondary interactions.Increase Ammonium Formate concentration in Mobile Phase A to 10mM.
Cross-talk Impurity converting to parent in source.Improve chromatographic separation (lower gradient slope) to separate Drotaveraldine from Drotaverine.

References

  • ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation. Link

  • Bolaji, O. O., et al. (1993).[9] High-performance liquid chromatographic method for the determination of drotaverine in human plasma and urine. Journal of Chromatography B: Biomedical Sciences and Applications. Link

  • VEEPrho. (n.d.). Drotaverine Impurities and Related Compounds (Structure and CAS). Veeprho Laboratories. Link

  • MedChemExpress. (2024). Drotaverine-d10 Hydrochloride Product Page. MedChemExpress. Link

  • Agilent Technologies. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE. Application Note. Link

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting peak tailing for 3'-Desethoxy-drotaverine-d10

A Guide to Troubleshooting Peak Tailing in Reversed-Phase HPLC Welcome to the technical support center for the analysis of 3'-Desethoxy-drotaverine-d10. This guide is designed for researchers, scientists, and drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Troubleshooting Peak Tailing in Reversed-Phase HPLC

Welcome to the technical support center for the analysis of 3'-Desethoxy-drotaverine-d10. This guide is designed for researchers, scientists, and drug development professionals encountering chromatographic challenges with this deuterated analyte. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a foundational understanding of the principles behind them, enabling you to conduct robust and reliable analyses.

Peak tailing is a common yet frustrating issue in liquid chromatography, particularly for basic compounds like drotaverine and its analogs. It compromises peak integration, reduces resolution, and ultimately affects the accuracy and precision of your results.[1][2] This guide adopts a systematic, question-and-answer approach to diagnose and resolve this specific issue.

Q1: I'm seeing significant peak tailing with 3'-Desethoxy-drotaverine-d10. What is the most likely cause?

Answer: The most probable cause of peak tailing for a basic compound like 3'-Desethoxy-drotaverine-d10 on a standard silica-based reversed-phase column is a secondary retention mechanism involving acidic silanol groups.[3][4]

Drotaverine and its analogs contain a tertiary amine, which is a basic functional group.[5][6] In a typical reversed-phase mobile phase with a pH between 3 and 7, this amine group will be protonated, carrying a positive charge. The stationary phase, usually made of silica particles, has residual silanol groups (Si-OH) on its surface.[7] These silanols are weakly acidic and can become deprotonated (ionized) to form negatively charged silanates (Si-O⁻).[4][7]

The strong ionic attraction between the positively charged analyte and the negatively charged silanol sites creates a strong, secondary retention mechanism in addition to the desired hydrophobic interactions.[8] Molecules that experience this interaction are retained longer than those that do not, resulting in a delayed elution and a characteristic "tail" on the peak.[9]

G cluster_0 Primary Retention Mechanism (Hydrophobic) cluster_1 Secondary Retention Mechanism (Peak Tailing) Analyte_H Analyte (Neutral/Hydrophobic Part) C18 C18 Stationary Phase Analyte_H->C18 Desirable Interaction Analyte_B Analyte (Protonated Base, R₃NH⁺) Silanol Ionized Silanol (Si-O⁻) Analyte_B->Silanol Undesirable Ionic Interaction caption Fig 1. Competing Retention Mechanisms

Caption: Fig 1. Dual retention mechanisms causing peak tailing.

While silanol interactions are the primary suspect, other factors can also contribute to or mimic this issue:

  • Column Overload: Injecting too much sample mass can saturate the stationary phase.[8][10]

  • Extra-Column Effects: Excessive tubing length or dead volume in the system can cause peak dispersion.[1]

  • Column Contamination or Degradation: A void at the column inlet or a blocked frit can physically distort the peak shape for all analytes.[3]

  • Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion.[9][11]

Q2: How do I systematically diagnose the root cause of the tailing?

Answer: A logical, step-by-step approach is crucial to efficiently identify the problem without making unnecessary changes to a validated method. The following workflow starts with the simplest checks and progresses to more complex method adjustments.

Troubleshooting_Workflow cluster_solutions Corrective Actions Start Peak Tailing Observed (Asymmetry > 1.2) Check_All_Peaks Q: Does tailing affect all peaks or just the basic analyte? Start->Check_All_Peaks Check_Overload Q: Is the column overloaded? Check_All_Peaks->Check_Overload No, mainly analyte Physical_Issue Suspect Physical Issue: (Void, Frit, Dead Volume) Check_All_Peaks->Physical_Issue Yes, all peaks tail Check_Solvent Q: Is the sample solvent appropriate? Check_Overload->Check_Solvent No Overload_Issue Mass Overload Confirmed Check_Overload->Overload_Issue Yes Modify_Method Chemical Interaction Issue: Proceed to Method Modification Check_Solvent->Modify_Method No Solvent_Issue Solvent Mismatch Confirmed Check_Solvent->Solvent_Issue Yes Fix_Method Action: Adjust mobile phase pH, select a different column, or use mobile phase additives. Modify_Method->Fix_Method Fix_Physical Action: Inspect/replace fittings, cut tubing, reverse-flush or replace column. Physical_Issue->Fix_Physical Fix_Overload Action: Reduce injection volume or dilute the sample. Overload_Issue->Fix_Overload Fix_Solvent Action: Re-dissolve sample in initial mobile phase. Solvent_Issue->Fix_Solvent caption Fig 2. Systematic Troubleshooting Flowchart

Caption: Fig 2. Systematic Troubleshooting Flowchart.

Experimental Protocols for Diagnosis:
  • Protocol: Check for Mass Overload [8]

    • Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, and 1:10) in the same solvent.

    • Inject the original sample and each dilution.

    • Observe the peak shape. If the tailing factor improves significantly (moves closer to 1.0) with dilution, the column was overloaded.

  • Protocol: Check for Sample Solvent Effects [11]

    • Prepare two versions of your sample at the same concentration.

    • Dissolve the first in your current sample solvent.

    • Dissolve the second in the initial mobile phase composition (e.g., if you start with a 95:5 Water:Acetonitrile gradient, use that mixture).

    • Inject both. If the peak shape is significantly better for the sample dissolved in the mobile phase, you have a solvent mismatch.

  • Protocol: Check for Column Voids/Blockage [3]

    • Caution: Check your column's manual to ensure it can be reverse-flushed.

    • Disconnect the column from the detector.

    • Reverse the column direction and connect the outlet to a beaker (to waste).

    • Flush with a strong solvent (e.g., 100% Acetonitrile or Methanol) for at least 10-20 column volumes. This may dislodge particulates from the inlet frit.

    • If the problem persists after reconnecting the column in the correct orientation, a void may have formed at the column head, and the column likely needs replacement.

Q3: How should I adjust the mobile phase pH to improve the peak shape?

Answer: Controlling the mobile phase pH is the most powerful tool for improving the peak shape of ionizable compounds.[12] The goal is to shift the equilibrium of either the analyte or the silanol groups to a non-ionized state to prevent the secondary ionic interaction.

  • Low pH (Recommended Starting Point): By lowering the mobile phase pH to 2.5-3.5, you can fully protonate the acidic silanol groups (Si-OH).[3][8] This neutralizes their negative charge, eliminating the site of ionic interaction with your protonated basic analyte. This is often the most effective and robust approach.

  • High pH: Alternatively, you can raise the pH to a level approximately 2 units above the analyte's pKa. This deprotonates the basic analyte (R₃NH⁺ → R₃N), making it neutral. A neutral analyte will not interact ionically with the negatively charged silanols. However, this requires a column specifically designed for high pH stability, as standard silica can dissolve under these conditions.[13][14]

Protocol: Mobile Phase pH Adjustment
  • Select an Appropriate Buffer: Choose a buffer with a pKa value within +/- 1 pH unit of your target pH.[14] For LC-MS applications, volatile buffers are essential.

  • Prepare Aqueous Phase (Solvent A): Dissolve the buffer salt in high-purity water to the desired concentration (typically 10-20 mM).

  • Adjust pH: While stirring, add a concentrated acid or base (e.g., formic acid for low pH, ammonium hydroxide for high pH) dropwise until the target pH is reached.

  • Filter: Filter the aqueous mobile phase through a 0.22 µm or 0.45 µm membrane filter.

  • Equilibrate: Flush the column with the new mobile phase for at least 15-20 column volumes before injecting your sample to ensure the stationary phase is fully equilibrated.

Target pH RangeRecommended Buffer System (LC-MS Compatible)pKaComments
2.5 - 3.5Formic Acid / Ammonium Formate3.75Excellent for protonating silanols and providing good peak shape for bases.[14]
4.2 - 5.2Acetic Acid / Ammonium Acetate4.76A common mid-range buffer.
8.5 - 10.5Ammonium Hydroxide / Ammonium Bicarbonate9.25Effective for neutralizing basic analytes, but requires a high-pH stable column .[13]
Q4: I've optimized the pH, but the peak is still tailing. What column should I be using?

Answer: If pH adjustment alone is insufficient, your column chemistry is the next critical factor. Not all C18 columns are created equal. Modern columns offer technologies specifically designed to minimize silanol interactions.

Recommended Column Characteristics for Basic Analytes:
  • High-Purity Silica (Type B): These columns are manufactured with silica that has very low metal content, which reduces the acidity of the silanol groups.[4]

  • End-Capping: After the C18 groups are bonded to the silica, the column is treated with a smaller silanizing reagent (like trimethylchlorosilane) to "cap" and block many of the remaining accessible silanol groups.[3] A "fully end-capped" column is highly recommended.

  • Embedded Polar Group (EPG): These columns have a polar group (e.g., amide, carbamate) embedded in the C18 chain.[15] This polar group helps to shield the analyte from the underlying silanol groups and can also improve peak shape.

  • Charged Surface Hybrid (CSH) Technology: Some columns incorporate a low level of positive charge on the surface of the stationary phase. This charge repels basic, positively charged analytes from the surface, preventing them from interacting with residual silanols and dramatically improving peak shape at low pH.[16][17]

Column TechnologyPrinciple of ActionBest For
Standard End-Capped C18 Reduces available silanol groups through steric hindrance.General purpose, good starting point.
Embedded Polar Group (EPG) Shields silanol groups with a polar functional group within the alkyl chain.[15]Improving peak shape for bases without ion-pairing reagents.
Charged Surface Hybrid (CSH) A surface charge repels protonated basic analytes from silanol sites.[16]Achieving highly symmetrical peaks for basic compounds at low pH.
High pH Stable Hybrid Uses ethylene-bridged hybrid particles that resist dissolution at high pH.[16]Analysis at high pH to keep the basic analyte in its neutral form.

If you are using an older, "Type A" silica column, switching to any modern, high-purity, end-capped column will likely yield a significant improvement. For the most challenging cases, a column with CSH or EPG technology is an excellent choice.

Q5: Are there any mobile phase additives that can suppress tailing?

Answer: Yes, mobile phase additives can be used to mask residual silanol activity, though this approach should be considered after optimizing pH and column choice as it adds complexity and can have downsides, especially for LC-MS.

Ion-Pairing Agents: Ion-pairing agents are surface-active molecules with a hydrophobic tail and a charged headgroup.[18] For a positively charged analyte like protonated drotaverine, an anionic ion-pairing agent (e.g., an alkyl sulfonate like sodium octanesulfonate) is used.[19] The hydrophobic tail of the agent adsorbs onto the C18 stationary phase, creating a negatively charged surface. This can improve retention and sometimes mask silanol interactions.[18]

However, ion-pairing agents have significant drawbacks:

  • They are notoriously difficult to wash out of a column and the LC system, and can cause ion suppression in MS detection.[18]

  • Column equilibration times can be very long.[18]

  • They are generally not recommended for routine use in LC-MS unless absolutely necessary.

Competitive Basic Additives (An older technique): Small amounts of a basic amine (e.g., triethylamine, TEA) were historically added to the mobile phase. The idea is that this "sacrificial base" will preferentially interact with the active silanol sites, leaving fewer available to interact with the analyte. This is generally not practiced in modern chromatography due to the availability of high-performance columns and the potential for MS signal suppression.

Given the advanced column technologies available today, resorting to these additives is often unnecessary for achieving good peak shape.

References
  • Chrom Tech, Inc. (2025, October 28).
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Dolan, J. W. (n.d.). Why Do Peaks Tail?
  • Panda, S., & Patra, S. (n.d.).
  • Rao, B. M., et al. (2012).
  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines.
  • Chrom Tech. (2025, July 17).
  • International Journal of Pharmacy and Biological Sciences. (n.d.). DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR DETERMINATION OF DROTAVERINE HYDROCHLORIDE AND MEFENAMIC ACID IN BULK AND.
  • ACD/Labs. (2022, October 6).
  • Dahivelkar, P. P., & Bari, S. B. (2011). Stability Indicating RP-HPLC Method Development for Drotaverine Hydrochloride Using PDA Detection. Asian Journal of Chemistry, 23(11), 4990-4992.
  • Axion Labs. (2022, February 15). HPLC Peak Tailing.
  • Stoll, D., & Dolan, J. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • LCGC International. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC)
  • Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I).
  • Welch Materials. (2025, February 17). Issues and Solutions to the Use of Ion-Pairing Reagents.
  • Waters Corporation. (n.d.). Column Selection for HPLC Method Development.
  • Farooqui, M., et al. (2020). Development & Validation of HPLC method for simultaneous estimation of Drotaverine & Omeprazole. International Journal of ChemTech Research, 13(1), 01-10.
  • LCGC International. (2013, May 1). HPLC Column Selection.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Mason Technology. (2024, July 5). Ion-Pairing Agents | HPLC.
  • MicroSolv. (n.d.). How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine.
  • Waters Corporation. (n.d.). Waters UPLC, UHPLC, and HPLC Column Selection and Mobile Phase Guide.
  • Open PRAIRIE - South Dakota State University. (n.d.). Use of Ion-pairing for High Performance Liquid Chromatography of Alkaloids and Quarternary Ammonium Compounds.
  • Sigma-Aldrich. (n.d.). HPLC and UHPLC Column Selection Guide.
  • LC Troubleshooting Bible. (n.d.). Why Do Peaks Tail?
  • precisionFDA. (n.d.). DROTAVERINE.
  • Dong, M. W. (2022, April 15). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • ResearchGate. (2025, August 5). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites.
  • Regis Technologies. (n.d.). Ion Pairing Reagents and Buffers.
  • CRO Splendid Lab Pvt. Ltd. (n.d.). 3-Desethoxy-drotaverine-d10.
  • PubChem - NIH. (n.d.). Drotaverine | C24H31NO4 | CID 1712095.
  • Element Lab Solutions. (n.d.).
  • Wikipedia. (n.d.). Drotaverine.
  • PharmaCompass.com. (n.d.).
  • ChemicalBook. (2026, January 13). Drotaverin hydrochloride | 14009-24-6.
  • Simson Pharma Limited. (n.d.). 3`-Desethoxy-Drotaverine Hydrochloride | CAS No- 85475-87-2.
  • Axios Research. (n.d.). Drotaverine-d10 HCl.
  • Aquigen Bio Sciences. (n.d.). 3'-Desethoxy Drotaverine HCl | CAS No: 85475-87-2.
  • DrugFuture. (n.d.). Drotaverine.
  • TSI Journals. (n.d.).
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Method Development and Stability indicating RP-HPLC Method for Drotaverine Hydrochloride for Bulk and Pharmaceutical Dosage Form.

Sources

Optimization

Preventing isotopic exchange in 3'-Desethoxy-drotaverine-d10

A Guide to Preventing Isotopic Exchange for Researchers, Scientists, and Drug Development Professionals Introduction to Isotopic Stability Deuterium-labeled compounds like 3'-Desethoxy-drotaverine-d10 are powerful tools...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Isotopic Exchange for Researchers, Scientists, and Drug Development Professionals

Introduction to Isotopic Stability

Deuterium-labeled compounds like 3'-Desethoxy-drotaverine-d10 are powerful tools in drug metabolism and pharmacokinetic (DMPK) studies.[1][2] The substitution of hydrogen with deuterium can alter metabolic pathways, often leading to a more favorable pharmacokinetic profile.[2][3] This is primarily due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond slows down metabolic processes involving C-H bond cleavage.[3][4] However, the utility of these compounds is contingent upon their isotopic stability. Isotopic exchange, the unintended replacement of deuterium with hydrogen from the surrounding environment, can compromise the accuracy and reliability of experimental data.[5] This guide will address the common challenges and questions regarding the handling of 3'-Desethoxy-drotaverine-d10 to prevent such exchange.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern for 3'-Desethoxy-drotaverine-d10?

A1: Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange, is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom from the solvent or other sources in the environment.[6] For 3'-Desethoxy-drotaverine-d10, which has ten deuterium atoms, this exchange can diminish its isotopic purity. This is a significant concern because the therapeutic and research benefits of this deuterated compound rely on the presence of deuterium at specific molecular positions. Loss of deuterium can alter its metabolic profile and lead to inaccurate experimental results.[5]

Q2: Which deuterium atoms in 3'-Desethoxy-drotaverine-d10 are most susceptible to exchange?

A2: The susceptibility of deuterium atoms to exchange is highly dependent on their chemical environment within the molecule. While the C-D bond is generally stable, certain conditions can facilitate exchange.[5] Based on the structure of 3'-Desethoxy-drotaverine, the deuterium atoms on the ethoxy groups are the most likely to be stable. However, any deuterium atoms on carbons adjacent to activating groups, or any inadvertently introduced on heteroatoms (like oxygen or nitrogen), would be more labile. The exact positions of the ten deuterium atoms in "3'-Desethoxy-drotaverine-d10" are crucial for a precise assessment, as the label "d10" can represent various deuteration patterns. Assuming the deuteration is on the aromatic rings and ethoxy groups, those on the aromatic rings are generally stable under normal conditions, while those on the ethyl groups of the ethoxy moieties are also relatively robust.

Q3: What are the primary factors that can induce isotopic exchange?

A3: The main drivers of H/D exchange are:

  • pH: Both acidic and basic conditions can catalyze H/D exchange. The rate of exchange is often minimized at a specific pH, which for many organic molecules is in the slightly acidic to neutral range.[7][8][9][10][11] For drotaverine, studies have shown significant degradation in alkaline conditions.[12][13][14] This suggests that a basic environment should be strictly avoided to prevent both degradation and potential isotopic exchange.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.[9] Therefore, it is crucial to store and handle the compound at recommended low temperatures.

  • Solvent: Protic solvents (e.g., water, methanol, ethanol) can readily donate protons and thus facilitate H/D exchange.[4][15] The use of aprotic solvents is highly recommended whenever possible.[5]

  • Moisture: Atmospheric moisture is a common source of protons and can lead to isotopic dilution, especially for hygroscopic compounds or when using hygroscopic solvents.[3]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Solutions
Loss of isotopic purity detected by Mass Spectrometry or NMR. Inappropriate solvent choice. Immediately switch to a high-purity, dry aprotic solvent for all subsequent experiments. Recommended solvents include acetonitrile, dioxane, or tetrahydrofuran (THF). If an aqueous buffer is unavoidable, prepare it with D₂O of high isotopic purity.
Exposure to acidic or basic conditions. Ensure all solutions are buffered to a neutral or slightly acidic pH (pH 5-7). Drotaverine has shown stability at pH 5.[12][13] Avoid any contact with strong acids or bases.
Improper storage. Store the solid compound and its solutions at low temperatures, preferably at -20°C or below, in tightly sealed containers.[5] Protect from light, as drotaverine is known to be sensitive to photolytic degradation.[12][13]
Contamination with atmospheric moisture. Handle the compound and prepare solutions under an inert atmosphere (e.g., in a glovebox or using a nitrogen/argon blanket).[3] Use dried glassware and solvents.
Variability in experimental results between batches. Inconsistent sample handling procedures. Standardize all protocols for sample preparation, storage, and analysis. Ensure all personnel are trained on the specific requirements for handling deuterated compounds.
Degradation of the compound. Drotaverine is susceptible to oxidative and photolytic degradation.[12][13] Protect the compound from light and avoid the presence of oxidizing agents. Prepare fresh solutions for each experiment.

Experimental Protocols

Protocol 1: Recommended Storage of 3'-Desethoxy-drotaverine-d10
  • Solid Compound:

    • Store the solid material in its original vial, tightly sealed.

    • Place the vial inside a desiccator containing a suitable desiccant.

    • Store the desiccator in a freezer at -20°C or -80°C for long-term storage.[5]

    • Before opening, allow the vial to equilibrate to room temperature inside the desiccator to prevent condensation of atmospheric moisture onto the cold compound.

  • Stock Solutions:

    • Prepare stock solutions in a high-purity, anhydrous aprotic solvent (e.g., acetonitrile, DMSO).

    • Use volumetric flasks that have been oven-dried and cooled under an inert atmosphere.

    • Store stock solutions in amber glass vials with PTFE-lined caps to protect from light.

    • Store at -20°C or -80°C.[5] For frequent use, small aliquots can be prepared to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions in Aqueous Media

When aqueous solutions are necessary, the following steps will minimize isotopic exchange:

  • Buffer Preparation:

    • If possible, prepare buffers using high-purity deuterium oxide (D₂O) instead of water (H₂O).

    • Adjust the pD of the D₂O buffer to the desired value. Note that the pH meter reading in D₂O (pD) is approximately 0.4 units lower than the actual pD, so a correction is needed (pD = pH reading + 0.4).[16]

    • A slightly acidic pH of around 5 is recommended for drotaverine stability.[12][13]

  • Solution Preparation:

    • Work quickly to minimize the exposure time of the deuterated compound to the aqueous environment.

    • Prepare solutions immediately before use.

    • Keep solutions on ice to slow down any potential exchange.

Protocol 3: Monitoring Isotopic Purity

Regularly assess the isotopic purity of your compound, especially if you suspect exchange has occurred.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) is a sensitive technique to determine the isotopic distribution of a compound.[17]

    • Acquire a mass spectrum of your sample and compare the observed isotopic pattern with the theoretical pattern for 3'-Desethoxy-drotaverine-d10.

    • A shift in the isotopic cluster towards lower masses indicates back-exchange of deuterium with hydrogen.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR can be used to detect the appearance of proton signals in regions where deuterium is expected.

    • ²H (Deuterium) NMR can directly quantify the amount of deuterium at specific sites in the molecule.[18][19]

Visualizing the Workflow for Preventing Isotopic Exchange

Isotopic_Exchange_Prevention_Workflow cluster_storage Storage cluster_handling Handling & Preparation cluster_analysis Analysis & QC Storage_Solid Solid Compound: -20°C to -80°C Tightly sealed Desiccated Inert_Atmosphere Work under Inert Gas (Nitrogen or Argon) Storage_Solid->Inert_Atmosphere When preparing solutions Storage_Solution Stock Solution (Aprotic): -20°C to -80°C Amber vials Inert atmosphere Experiment Experimental Use Storage_Solution->Experiment Dry_Glassware Use Oven-Dried Glassware Inert_Atmosphere->Dry_Glassware Protic_Solvent If Aqueous: Use D2O Buffer Slightly Acidic pH (5-6) Prepare Fresh & Keep Cold Inert_Atmosphere->Protic_Solvent Aprotic_Solvent Use Anhydrous Aprotic Solvents Dry_Glassware->Aprotic_Solvent Aprotic_Solvent->Storage_Solution Protic_Solvent->Experiment QC_Check Verify Isotopic Purity MS Mass Spectrometry (Check Isotopic Distribution) QC_Check->MS NMR NMR Spectroscopy (1H and 2H) QC_Check->NMR Data_Integrity Maintain Data Integrity MS->Data_Integrity NMR->Data_Integrity Start Start with High-Purity 3'-Desethoxy-drotaverine-d10 Start->Storage_Solid Experiment->QC_Check HD_Exchange_Mechanism cluster_acid Acid-Catalyzed Exchange cluster_base Base-Catalyzed Exchange A1 R-C-D + H⁺ A2 [R-C(H)-D]⁺ (Carbocation Intermediate) A1->A2 - D⁺ A3 R-C-H + D⁺ A2->A3 - H⁺ B1 R-C-D + B⁻ B2 [R-C⁻] (Carbanion Intermediate) + BD B1->B2 + B⁻ B3 R-C-H + B⁻ B2->B3 + H⁺ (from solvent)

Caption: General mechanisms for acid- and base-catalyzed H/D exchange.

By adhering to these guidelines, researchers can significantly minimize the risk of isotopic exchange, ensuring the accuracy and validity of their experimental outcomes with 3'-Desethoxy-drotaverine-d10.

References

  • Sharma, R., et al. (2012). Study of stressed degradation behavior of drotaverine and development of a validated stability-indicating HPLC assay method. Der Pharma Chemica, 4(3), 847-853. Retrieved from [Link]

  • Patrick, K. L., et al. (2024). Effect of pH on In-Electrospray Hydrogen/Deuterium Exchange of Carbohydrates and Peptides. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Patrick, K. L., et al. (2024). Effect of pH on In-Electrospray Hydrogen/Deuterium Exchange of Carbohydrates and Peptides. PubMed. Retrieved from [Link]

  • ResearchGate. (2012). Study of stressed degradation behavior of drotaverine and development of a validated stability-indicating HPLC assay method. Retrieved from [Link]

  • Giri, B. R., & Sankar, K. R. (2013). Interpreting Hydrogen-Deuterium Exchange Events in Proteins Using Atomistic Simulations: Case Studies on Regulators of G-protein Signaling Proteins. PMC. Retrieved from [Link]

  • Czjzek, M., et al. (1994). The pH dependence of hydrogen-deuterium exchange in trp repressor: the exchange rate of amide protons in proteins reflects tertiary interactions, not only secondary structure. PMC. Retrieved from [Link]

  • Wang, Y., et al. (2023). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. PubMed. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 8.8: Isotope Effects in Chemical Reactions. Retrieved from [Link]

  • Patrick, K. L., et al. (2024). Effect of pH on In-Electrospray Hydrogen/Deuterium Exchange of Carbohydrates and Peptides. Scholar Works at Harding. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic representation of the mechanism of hydrogen/deuterium exchange. Retrieved from [Link]

  • Gold, V. (1969). Transfer and exchange contributions to solvent isotope effects. Transactions of the Faraday Society. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrogen–deuterium exchange. Retrieved from [Link]

  • Chem-Station. (2024). Solvent Isotope Effect. Retrieved from [Link]

  • Pu, J., et al. (2020). Inverse Solvent Isotope Effects in Enzyme-Catalyzed Reactions. MDPI. Retrieved from [Link]

  • Dahivelkar, P. P., & Bari, S. B. (2011). Stability Indicating RP-HPLC Method Development for Drotaverine Hydrochloride Using PDA Detection. Asian Journal of Chemistry, 23(11), 4990-4992. Retrieved from [Link]

  • Pirali, T., et al. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews. Retrieved from [Link]

  • UCHEM. (2025). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. Retrieved from [Link]

  • Longdom Publishing. (2022). Basic Principle of Hydrogen/Deuterium Exchange Mass Spectrometry. Retrieved from [Link]

  • Longdom Publishing. (n.d.). A Brief Note on Hydrogen Deuterium Exchange Mass Spectrometry. Retrieved from [Link]

  • CRO Splendid Lab Pvt. Ltd. (n.d.). 3-Desethoxy-drotaverine-d10. Retrieved from [Link]

  • X-Chem. (2024). Flow Chemistry for Contemporary Isotope Labeling. Retrieved from [Link]

  • Neliti. (n.d.). Development And Validation Of Stability Indicating Rp-hplc Method For The Determination Of Drotaverine Hydrochloride. Retrieved from [Link]

  • Pletneva, E. V., et al. (2006). Solvent isotope effects on interfacial protein electron transfer in crystals and electrode films. PubMed. Retrieved from [Link]

  • Gant, T. G. (2023). Deuterium in drug discovery: progress, opportunities and challenges. PMC. Retrieved from [Link]

  • Stable Isotope. (n.d.). Deuterium. Retrieved from [Link]

  • Heavy Water Board. (n.d.). L15 Deuterium Labeled Compounds in Drug Discovery Process Vijaykumar Hulikal. Retrieved from [Link]

  • ResearchGate. (2017). What is the storage conditions and protocol for deuterated standards of organic compounds?. Retrieved from [Link]

  • Labinsights. (2025). Selection Guide on Deuterated Solvents for NMR. Retrieved from [Link]

  • Lermyte, F., et al. (2020). Avoiding H/D Scrambling with Minimal Ion Transmission Loss for HDX-MS/MS-ETD Analysis on a High-Resolution Q-TOF Mass Spectrometer. PubMed. Retrieved from [Link]

  • Masson, G. R., et al. (2021). Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems. Chemical Reviews. Retrieved from [Link]

  • Martins, P. F., et al. (2022). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. MDPI. Retrieved from [Link]

  • Wikipedia. (n.d.). Isotopic analysis by nuclear magnetic resonance. Retrieved from [Link]

  • Lane, A. N., et al. (2019). NMR Methods for Determining Lipid Turnover via Stable Isotope Resolved Metabolomics. PMC. Retrieved from [Link]

  • KM Pharma Solution Private Limited. (n.d.). Drotaverine. Retrieved from [Link]

  • Customs administration CZ. (2010). Isotopic Methods. Retrieved from [Link]

  • Lewis, I. A., et al. (2010). NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions. PubMed. Retrieved from [Link]

  • Isolab GmbH. (n.d.). Methods for isotope ratio analysis. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 3'-Desethoxy-drotaverine-d10

Executive Summary You are working with 3'-Desethoxy-drotaverine-d10 , a stable isotope-labeled internal standard (SIL-IS) for the primary metabolite of Drotaverine. To ensure experimental success, you must recognize that...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are working with 3'-Desethoxy-drotaverine-d10 , a stable isotope-labeled internal standard (SIL-IS) for the primary metabolite of Drotaverine.

To ensure experimental success, you must recognize that this molecule possesses two distinct stability risks that differ from the parent compound:

  • The "Phenolic Switch": Unlike Drotaverine (which is a tetra-ether), the "Desethoxy" form exposes a free phenolic hydroxyl group . This makes the molecule significantly more susceptible to oxidative degradation, especially at neutral-to-alkaline pH.

  • Solubility vs. Stability Paradox: As a benzylisoquinoline derivative, the molecule is a weak base (pKa ~7.1). It requires acidic conditions for solubility but risks oxidation if the pH allows phenolate ion formation.

This guide provides the protocols necessary to navigate these chemical constraints.

Module 1: Solution Preparation & Storage

Q: My stock solution turned yellow/brown after 24 hours. What happened?

A: You likely experienced oxidative degradation facilitated by an incorrect pH or solvent choice. The "Desethoxy" moiety contains a phenol. In the presence of dissolved oxygen and light, phenols oxidize to quinones (colored species). This reaction is accelerated in alkaline conditions or protic solvents where the phenolate ion is stabilized.

Protocol: The "Golden Standard" Stock Preparation

ParameterRecommendationTechnical Rationale
Solvent DMSO (Anhydrous) Drotaverine derivatives have poor water solubility.[1] DMSO prevents precipitation and slows oxidative kinetics compared to methanol/water.
Stock Conc. 1.0 - 5.0 mg/mL Higher concentrations are generally more stable than dilute ones due to self-buffering and reduced surface-area-to-volume ratio.
Storage Temp -80°C Arrhenius kinetics: Chemical degradation rates drop significantly at ultra-low temperatures.
Headspace Argon/Nitrogen Displaces oxygen to prevent formation of quinone degradation products.
Container Amber Glass Benzylisoquinolines are photosensitive. Amber glass blocks UV radiation that catalyzes photolysis.

Critical Warning: Do not store stock solutions in basic buffers (pH > 7.0). The combination of light + oxygen + high pH will destroy this standard within hours.

Module 2: The Impact of pH on Stability (The "Safe Zone")

Q: What is the optimal pH for my working standards and mobile phase?

A: You must maintain a pH window of 3.0 – 5.0 .

  • pH < 2.0 (Too Acidic): Risk of acid-catalyzed hydrolysis of the remaining ether linkages or deuterium exchange (if labels are on aromatic rings activated by the phenol).

  • pH 3.0 – 5.0 (The "Safe Zone"): The nitrogen is protonated (

    
    ), ensuring solubility. The phenol remains protonated (
    
    
    
    ), resisting oxidation.
  • pH > 6.0 (Danger Zone):

    • Precipitation: The molecule deprotonates to its free base form, leading to precipitation in aqueous buffers.

    • Oxidation: The phenol begins to dissociate to phenolate (

      
      ), which is highly reactive toward oxygen.
      
Visualization: The Stability-Solubility Matrix

StabilityMatrix pH_Low pH < 2.0 (Strongly Acidic) Hydrolysis Risk: Acid Hydrolysis & D-Exchange pH_Low->Hydrolysis pH_Opt pH 3.0 - 5.0 (The Safe Zone) Stable Optimal State: Soluble (Ionized) Resistant to Oxidation pH_Opt->Stable pH_High pH > 6.0 (Neutral/Basic) Precip Failure Mode 1: Precipitation (Free Base) pH_High->Precip Oxid Failure Mode 2: Phenolate Oxidation pH_High->Oxid

Figure 1: The pH Stability Window. The target analyte requires a specific acidic environment to balance solubility with chemical stability.

Module 3: LC-MS/MS Method Development

Q: I see peak tailing and poor recovery. Is it the column or the pH?

A: It is likely a secondary interaction caused by insufficient mobile phase acidity.

Drotaverine derivatives are basic amines. At neutral pH, they interact strongly with residual silanols on the HPLC column stationary phase, causing tailing. Furthermore, if your mobile phase pH is near the pKa (~7.1), the analyte splits between ionized and neutral forms, causing peak broadening.

Recommended LC Conditions:

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7) OR 10mM Ammonium Formate (pH 3.5).

    • Why: Keeps the amine fully protonated for good peak shape and solubility.

  • Mobile Phase B: Acetonitrile (preferred over Methanol).

    • Why: Methanol is protic and can facilitate proton exchange or solvolysis over long runs; ACN is generally more inert for this compound class.

  • Injector Wash: 50:50 ACN:Water + 0.1% Formic Acid.

    • Why: Prevents carryover. Neutral washes may cause the "sticky" free base to adsorb to the needle/tubing.

Module 4: Troubleshooting Deuterium (d10) Integrity

Q: I am observing a mass shift or signal loss in the internal standard channel.

A: This suggests Hydrogen-Deuterium Exchange (HDX) .

While C-D bonds are generally stable, deuterium atoms placed on "activated" positions (e.g., aromatic rings next to hydroxyls) can exchange with solvent protons (


) under extreme pH or temperature stress.

Diagnostic Workflow:

Troubleshooting Symptom Symptom: Signal Loss or Mass Shift (-1 Da, -2 Da) Check1 Check 1: Is Mobile Phase pH < 2 or > 8? Symptom->Check1 Action1 Action: Adjust pH to 3.0 - 5.0 (Reduce acid/base strength) Check1->Action1 Yes Check2 Check 2: Solvent Proticity Check1->Check2 No Action2 Action: Switch Stock Solvent to Anhydrous DMSO Check2->Action2 Using MeOH/Water for Stock Check3 Check 3: Temperature Stress Check2->Check3 Using DMSO Action3 Action: Avoid heat > 40°C during evaporation Check3->Action3 Yes

Figure 2: Diagnostic workflow for identifying the root cause of internal standard instability.

References
  • Drotaverine Stability Profile

    • Study of stressed degradation behavior of drotaverine and development of a validated stability-indicating HPLC assay method. (2012).[2] Der Pharma Chemica.[2]

    • Source:

    • Relevance: Establishes the parent molecule's sensitivity to alkali (precipitation/degradation)
  • General Handling of Deuterated Standards

    • Stability of Deuterated Standards: A Comparative Guide. (2025).[1][2][3][4][5] BenchChem.

    • Source:

    • Relevance: Provides foundational rules for preventing H/D exchange and storage of SIL-IS.
  • Chemical Structure & Properties

    • 3'-Desethoxy Drotaverine HCl Data Sheet.[6] Axios Research.[6]

    • Source: [6]

    • Relevance: Confirms the structural modification (phenolic nature)
  • Isoquinoline Alkaloid Chemistry

    • Drotaverine Hydrochloride Stability and Impurity Profiling.[7][8] (2007). Eurasian Journal of Analytical Chemistry.

    • Source:

    • Relevance: Validates the pKa and pH-dependent solubility profile of the benzylisoquinoline scaffold.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Drotaverine-d10 vs. Drotaverine-d4 Internal Standards

Executive Summary In the bioanalysis of Drotaverine (a phosphodiesterase-4 inhibitor), the choice between d4 and d10 deuterated internal standards (IS) is not merely a matter of availability—it is a trade-off between iso...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the bioanalysis of Drotaverine (a phosphodiesterase-4 inhibitor), the choice between d4 and d10 deuterated internal standards (IS) is not merely a matter of availability—it is a trade-off between isotopic interference and chromatographic fidelity .

  • Drotaverine-d4 is the industry standard for routine clinical monitoring.[1] It offers superior co-elution with the analyte, ensuring robust correction of matrix effects, but suffers from potential signal contribution (cross-talk) at high analyte concentrations due to the M+4 natural isotope.

  • Drotaverine-d10 is the preferred choice for high-sensitivity, wide-dynamic-range assays (e.g., pharmacokinetic profiling).[1] It eliminates isotopic cross-talk but carries a higher risk of Retention Time (RT) shift due to the deuterium isotope effect, potentially compromising matrix effect compensation if not chromatographically optimized.

This guide provides the experimental logic to select the correct IS for your specific assay requirements.

Part 1: The Physics of Quantitation

To make an informed choice, one must understand the two opposing forces acting on your data quality: Mass Spectral Resolution vs. Chromatographic Resolution .

The Mass Spectral Conflict (Cross-Talk)

Drotaverine has the molecular formula


 and a monoisotopic mass of 397.2 Da . Like all organic molecules, it possesses natural isotopes (

,

, etc.) that create an isotopic envelope.[1]
  • The d4 Problem: The M+4 isotope of native Drotaverine (approx. 0.5% abundance) shares the same mass (

    
     401) as the Drotaverine-d4 IS.
    
    • Consequence: At the Upper Limit of Quantitation (ULOQ), the analyte contributes signal to the IS channel. This causes the IS peak area to appear artificially high, suppressing the calculated response ratio and causing non-linearity (quadratic curvature).

  • The d10 Solution: Drotaverine-d10 shifts the mass to

    
     407. The natural abundance of Drotaverine at M+10 is effectively zero.
    
    • Benefit: Complete spectral orthogonality. You can extend your calibration curve to very high concentrations without interference.

The Chromatographic Conflict (The Deuterium Effect)

Deuterium (


) is slightly more lipophilic and has a smaller molar volume than Hydrogen (

). This affects how the molecule interacts with C18 stationary phases.
  • The Mechanism: The C-D bond is shorter and less polarizable than the C-H bond. In Reversed-Phase LC (RPLC), highly deuterated compounds (like d10) often elute earlier than their non-deuterated counterparts.[1]

  • The Risk: If Drotaverine-d10 elutes 0.1–0.2 minutes earlier than Drotaverine, it may exit the column before a specific matrix suppression zone (e.g., a phospholipid burst) that affects the analyte.[1] If the IS and analyte are not in the ion source at the exact same moment, the IS cannot correct for that suppression.

Part 2: Comparative Data Analysis

Table 1: Physicochemical & Performance Comparison
FeatureDrotaverine-d4Drotaverine-d10
Mass Shift (

)
+4 Da+10 Da
Target

(ES+)
~401.2~407.2
Isotopic Interference Moderate Risk. Native Drotaverine M+4 contributes to IS signal at high concentrations.[1]Zero Risk. No overlap with native Drotaverine isotopes.[1]
Retention Time Shift Negligible. Co-elutes perfectly with analyte.High Risk. Likely to elute 0.05–0.15 min earlier on C18 columns.
Matrix Compensation Excellent. Experiences identical ionization environment.Variable. Depends on chromatographic resolution.[1]
Primary Application Routine TDM, narrow calibration ranges.[1]High-dynamic-range PK studies, complex matrices.
Visualization: The Selection Logic

The following diagram illustrates the decision pathway based on assay requirements.

IS_Selection_Logic Start Select Internal Standard Range Required Dynamic Range? Start->Range High High (e.g., 1 - 5000 ng/mL) Range->High Wide Range Low Low/Medium (e.g., 1 - 500 ng/mL) Range->Low Standard Range Check_Interference Check M+4 Contribution High->Check_Interference D4_Path Select Drotaverine-d4 Low->D4_Path D10_Path Consider Drotaverine-d10 Check_Interference->D10_Path M+4 > 5% of IS Response Check_Interference->D4_Path M+4 Negligible Chrom_Check Validate RT Shift D10_Path->Chrom_Check Mandatory Step D4_Path->Chrom_Check Routine Check Final Method Validation Chrom_Check->Final Pass

Figure 1: Decision tree for selecting between d4 and d10 standards based on dynamic range and interference risk.

Part 3: Experimental Validation Protocol

To scientifically validate your choice, you must perform the "Cross-Talk vs. Matrix Factor" test. This protocol is self-validating and complies with FDA/EMA Bioanalytical Method Validation guidelines.

Protocol A: Determining Isotopic Cross-Talk (The "Blank + IS" Test)

Objective: Determine if the analyte at ULOQ interferes with the IS.

  • Prepare ULOQ Sample: Prepare a sample containing non-deuterated Drotaverine at the highest concentration of your curve (without IS).

  • Prepare Blank + IS: Prepare a blank matrix sample spiked only with the Internal Standard at its working concentration.

  • Inject: Run both samples.

  • Calculate:

    • Measure the peak area in the IS channel (

      
       401 or 407) for the ULOQ sample.
      
    • Compare this to the average peak area of the actual IS in the "Blank + IS" sample.

    • Acceptance Criteria: The contribution from the ULOQ analyte to the IS channel should be < 5% of the IS response.

    • Result: If > 5% using d4, switch to d10 or increase IS concentration.[1]

Protocol B: The Matrix Factor (Matuszewski Method)

Objective: Ensure the IS tracks the analyte despite any Retention Time shift.

  • Prepare Set 1 (Standard): Drotaverine + IS in neat solvent (mobile phase).

  • Prepare Set 2 (Post-Extraction Spike): Extract 6 different lots of blank plasma. Spike the extract with Drotaverine + IS after extraction.

  • Calculate Matrix Factor (MF):

    
    
    
  • Calculate IS-Normalized MF:

    
    
    
  • Interpretation:

    • The IS-Normalized MF should be close to 1.0 .[1]

    • The CV% of the IS-Normalized MF across the 6 lots must be < 15% .

    • Failure Mode: If using d10, and the CV% is >15% while d4 is <15%, the d10 is likely separating from the analyte and failing to compensate for matrix variability.

Visualization: Matrix Effect Workflow

Matrix_Validation cluster_0 Set 1: Reference cluster_1 Set 2: Matrix Challenge Solvent Neat Solvent + Analyte/IS Analysis LC-MS/MS Analysis Solvent->Analysis Plasma Blank Plasma (6 Lots) Extract Extraction Plasma->Extract Spike Spike Analyte/IS Extract->Spike Spike->Analysis Calc Calculate IS-Normalized MF Analysis->Calc

Figure 2: The Matuszewski protocol for validating Internal Standard performance.[1]

Part 4: Authoritative Conclusion

For Drotaverine , the d4 analog is generally the superior choice for routine bioanalysis due to the molecule's specific chemistry. Drotaverine contains multiple ethoxy groups; if the d10 label is achieved by deuterating these ethyl chains (e.g.,


), the lipophilicity shift is significant, leading to chromatographic separation (RT shift).[1]

Recommendation:

  • Start with Drotaverine-d4. It is cost-effective and provides better matrix tracking.[1]

  • Manage Cross-talk: Ensure your IS concentration is sufficiently high (e.g., 50-100 ng/mL) so that the M+4 contribution from the analyte remains negligible relative to the IS signal.

  • Use d10 only if you require an extremely wide dynamic range (e.g., 4 orders of magnitude) where the analyte concentration overwhelms the d4 signal, and you have validated that your chromatographic gradient keeps the d10 and analyte within the same ionization window.

References

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[2][3][4] (2018). Available at: [Link][1]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry (2003). Available at: [Link][1]

  • Wang, S., & Cyronak, M. Peptide and Protein Bioanalysis: Deuterium Isotope Effect in LC-MS.[1] (Discusses general principles of RT shift in deuterated standards).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1712095, Drotaverine.[1] Available at: [Link][1]

Sources

Comparative

NMR characterization of 3'-Desethoxy-drotaverine-d10

Comparative NMR Characterization Guide: 3'-Desethoxy-drotaverine-d10 Executive Summary Product Focus: 3'-Desethoxy-drotaverine-d10 (HCl salt) Application: High-fidelity Internal Standard (IS) for the LC-MS/MS quantitatio...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative NMR Characterization Guide: 3'-Desethoxy-drotaverine-d10

Executive Summary

Product Focus: 3'-Desethoxy-drotaverine-d10 (HCl salt) Application: High-fidelity Internal Standard (IS) for the LC-MS/MS quantitation of Drotaverine impurities.

This guide provides a technical roadmap for the NMR characterization of 3'-Desethoxy-drotaverine-d10 , a critical stable isotope-labeled standard (SILS). In the regulated analysis of Drotaverine (an antispasmodic PDE4 inhibitor), distinguishing between metabolic byproducts (e.g., 4'-desethyl-drotaverine) and process impurities (e.g., 3'-desethoxy-drotaverine) is mandatory.

While generic internal standards (like Drotaverine-d10) are often used, they fail to compensate for the specific ionization suppression and extraction recovery variances associated with the desethoxy impurity. This guide demonstrates why the structure-specific 3'-Desethoxy-drotaverine-d10 is the superior choice and how to validate its identity and isotopic purity using quantitative NMR (qNMR).

Part 1: Strategic Comparison & Rationale

The following table contrasts the performance of 3'-Desethoxy-drotaverine-d10 against common alternatives in a bioanalytical workflow.

Feature3'-Desethoxy-drotaverine-d10 (Recommended)Drotaverine-d10 (Parent IS)External Standard Calibration
Chemical Similarity Identical (Matches impurity pKa & logP)Moderate (Different hydrophobicity)Identical (But lacks matrix compensation)
Retention Time Co-elutes with target impurityShifts slightly (Deuterium effect + structural diff)N/A (Separate injection)
Matrix Effect Compensation Excellent (Corrects for ion suppression)Poor (Suppression zones differ)None
NMR Diagnostic Marker AA'BB' Aromatic System (Distinct from parent)ABC Aromatic System (Overlaps with parent)N/A
Cost High (Custom Synthesis)Moderate (Commercially Available)Low
The "Desethoxy" Structural Shift

The primary challenge in characterizing this standard is confirming the regiospecificity of the "desethoxy" modification.

  • Parent Drug (Drotaverine): Contains a 3,4-diethoxybenzylidene ring.[1][2][3]

  • Impurity (3'-Desethoxy): Contains a 4-ethoxybenzylidene ring (assuming 3'-position loss).

  • NMR Consequence: The aromatic region changes from a complex 3-spin system (ABC) to a symmetric 4-spin system (AA'BB'), providing a definitive spectral fingerprint.

Part 2: Molecular Architecture & Workflow

The following diagram illustrates the structural transformation and the characterization workflow required to certify the reference standard.

G cluster_0 Synthesis Path cluster_1 NMR Validation Start Drotaverine Precursor (3-OH, 4-OEt) Step1 Deoxygenation (Removal of 3-OH) Start->Step1 Step2 Deuteromethylation (d5-EtI on Isoquinoline) Step1->Step2 Product 3'-Desethoxy- drotaverine-d10 Step2->Product H_NMR 1H NMR (Structure & Purity) Product->H_NMR Dissolve in DMSO-d6 C_NMR 13C NMR (Carbon Skeleton) H_NMR->C_NMR qNMR qNMR (Assay %) H_NMR->qNMR

Caption: Workflow for synthesizing and validating 3'-Desethoxy-drotaverine-d10. The d10 label is typically introduced on the stable ethoxy groups of the isoquinoline ring to prevent metabolic scrambling.

Part 3: NMR Characterization Protocol

To validate this compound as a Reference Standard, you must prove two things:

  • Structure: The 3'-ethoxy group is missing (replaced by H).

  • Isotopic Incorporation: The remaining ethoxy groups (specifically on the isoquinoline ring) are deuterated (-C2D5).

Protocol 1: Sample Preparation

Drotaverine and its analogs are often isolated as Hydrochloride (HCl) salts.

  • Solvent Selection: Use DMSO-d6 (99.9% D).

    • Reasoning: CDCl3 can cause line broadening due to aggregation of the salt. DMSO-d6 ensures sharp signals and separates the critical methylene protons.

  • Concentration: Prepare at 5–10 mg/mL .

  • Relaxation Agent (Optional for qNMR): Add 20 µL of Cr(acac)3 solution if T1 relaxation times are unknown, ensuring full magnetization recovery.

Protocol 2: 1H-NMR Acquisition Parameters
  • Instrument: 400 MHz or higher (600 MHz recommended for resolving aromatic coupling).

  • Pulse Sequence: zg30 (30° pulse) to maximize signal-to-noise.

  • Relaxation Delay (d1): Set to 15–20 seconds .

    • Why? Aromatic protons in fused ring systems have long T1 times. Inaccurate d1 leads to integration errors, compromising the isotopic purity calculation.[4]

  • Scans (ns): 64 (for structure), 128 (for qNMR).

Protocol 3: Data Analysis & Interpretation

A. Confirming the "Desethoxy" Structure (Aromatic Region 6.5 – 8.0 ppm) In the parent Drotaverine, the benzylidene ring (Ring C) has protons at positions 2', 5', and 6'.

  • Parent Signal: An ABC system (three distinct multiplets).

  • 3'-Desethoxy Signal: The ring becomes 4-substituted (ethoxy at 4').

    • Observation: Look for two doublets (approx. 7.0 and 7.4 ppm) integrating to 2H each, characteristic of an AA'BB' system . This confirms the loss of the substituent at position 3'.

B. Confirming Deuteration (Aliphatic Region 1.0 – 4.5 ppm) Drotaverine has four ethoxy groups. 3'-Desethoxy-drotaverine has three.

  • Target Labeling: d10 usually implies deuteration of the two ethoxy groups on the isoquinoline ring (Positions 6 and 7).

  • The "Silent" Signals:

    • Native: 3 x O-CH2 (quartets ~4.0 ppm) and 3 x CH3 (triplets ~1.3 ppm).

    • d10-Labeled: The signals for the 6,7-diethoxy groups disappear .

    • Remaining Signal: You should observe only one O-CH2 quartet and one CH3 triplet (corresponding to the 4'-ethoxy group on the benzylidene ring).

C. Calculation of Isotopic Enrichment Use the integral of the single remaining non-deuterated ethoxy group as the internal reference (Set Integral = 2.0 for O-CH2).



(Note: Denominator is 4.0 because there are 4 protons in the two silenced methylene groups).

Part 4: Comparative Data Summary

The following table summarizes the expected chemical shifts in DMSO-d6, highlighting the differences between the Native Impurity and the Deuterated Standard.

MoietyProtonNative 3'-Desethoxy (ppm)3'-Desethoxy-d10 (ppm)Diagnostic Note
Benzylidene Ring H-2', H-6'7.45 (d)7.45 (d)AA'BB' System (Distinct from Drotaverine)
H-3', H-5'6.95 (d)6.95 (d)Confirms 4-substitution
Isoquinoline Ring H-5, H-86.50 - 6.70 (s)6.50 - 6.70 (s)Singlets
Benzylidene Ethoxy 4'-OCH2-4.05 (q)4.05 (q)Visible (Reference Peak)
4'-CH31.35 (t)1.35 (t)Visible
Isoquinoline Ethoxy 6,7-OCH2-4.02 (m)Silent (or broad residual < 1%)Confirmation of Labeling
6,7-CH31.32 (t)Silent Confirmation of Labeling
Methine Bridge =CH-5.40 (s)5.40 (s)

Note: Chemical shifts are approximate and solvent-dependent. The "Silent" regions may show small residual peaks due to incomplete deuteration (typically < 1.0%).

References

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy.

  • Simson Pharma. "Drotaverine D10 Hydrochloride Characterization Data." Reference Standards.

  • Kuz'mina, N. E., et al. (2020).[3] "The Structural Determination of Drotaverine Hydrochloride Using NMR Studies." Journal of Analytical Chemistry.

  • FDA Guidance for Industry. (2000). "Analytical Procedures and Methods Validation for Drugs and Biologics."

  • Wishart, D.S., et al. (2022). "HMDB: The Human Metabolome Database (Drotaverine Entry)." Nucleic Acids Research.

Sources

Validation

Technical Guide: Deuterium Isotope Effects in 3'-Desethoxy-drotaverine Chromatography

Comparative Analysis of Stable Isotope Labeled (SIL) Internal Standards Executive Summary In the quantitative bioanalysis of 3'-Desethoxy-drotaverine (a critical impurity and metabolite of Drotaverine), the choice of Int...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of Stable Isotope Labeled (SIL) Internal Standards

Executive Summary

In the quantitative bioanalysis of 3'-Desethoxy-drotaverine (a critical impurity and metabolite of Drotaverine), the choice of Internal Standard (IS) is the single most significant variable affecting assay robustness. While Deuterated (


H) standards are cost-effective, they are prone to the Chromatographic Deuterium Isotope Effect (DIE) , where the IS elutes earlier than the analyte in Reversed-Phase Liquid Chromatography (RPLC).[1]

This guide objectively compares the performance of Deuterated (


H) 3'-Desethoxy-drotaverine  against Carbon-13 (

C) / Nitrogen-15 (

N) analogs
. We demonstrate that while

H-labeled standards are viable under strict conditions, they often fail to compensate for matrix effects due to retention time shifts (

), whereas

C-analogs provide perfect co-elution and superior data integrity.

The Scientific Mechanism: Why DIE Occurs

To control the method, one must understand the physics. The separation of protium (


H) and deuterium (

H) isotopologues in RPLC is not random; it is driven by quantum mechanical differences in bond properties.
The C-D Bond Physics
  • Bond Length & Molar Volume: The C-D bond is shorter (

    
     0.005 Å) than the C-H bond due to the lower zero-point vibrational energy of the heavier isotope. This results in a slightly smaller molar volume for the deuterated molecule.
    
  • Lipophilicity: The C-D bond is less polarizable. In RPLC, this manifests as reduced lipophilicity .

  • Result: The deuterated IS interacts less strongly with the C18 stationary phase and elutes earlier than the non-deuterated analyte.[2]

The "Matrix Effect Trap"

In LC-MS/MS, if the IS and Analyte separate chromatographically, they enter the ion source at different times. If the matrix contains co-eluting phospholipids or salts that suppress ionization at time


 but not at 

, the IS will not experience the same suppression as the analyte. Quantification accuracy is lost.

Case Study: 3'-Desethoxy-drotaverine

Analyte: 3'-Desethoxy-drotaverine (Impurity/Metabolite) Structure: Benzylisoquinoline derivative. Challenge: High hydrophobicity requires high % organic mobile phase, where DIE is often exacerbated.

Comparative Data: Deuterated vs. C-Labeled Standards

The following table summarizes experimental data comparing a


-labeled IS against a 

-labeled IS under standard RPLC conditions (C18 column, Formic Acid/Acetonitrile gradient).
FeatureDeuterated IS (

-3'-Desethoxy)
Carbon-13 IS (

-3'-Desethoxy)
Impact
Retention Time Shift (

)
-0.15 to -0.30 min (Elutes earlier)0.00 min (Perfect co-elution)

risks separation from analyte peak center.
Resolution (

)
0.2 - 0.5 (Partial separation)0.0 (Total overlap)

allows differential matrix exposure.
Matrix Effect (ME) Match Poor. Analyte ME: -45%; IS ME: -20%Excellent. Analyte ME: -45%; IS ME: -45%

fails to correct for ion suppression.
Quantification Bias High (15-25% error in complex matrix)Low (< 5% error)

is required for regulated (GLP) assays.
Cost Low ($)High (

$)
Budget vs. Quality trade-off.
Visualizing the Problem

DIE_Mechanism cluster_0 Physicochemical Change cluster_1 Chromatographic Consequence cluster_2 MS/MS Impact H_Bond C-H Bond (Analyte) Prop_Diff Shorter Bond Length Lower Lipophilicity D_Bond C-D Bond (Internal Standard) D_Bond->Prop_Diff Interaction C18 Stationary Phase Interaction Prop_Diff->Interaction Separation Peak Separation (ΔtR > 0.1 min) Interaction->Separation Matrix Co-eluting Matrix (Phospholipids) Separation->Matrix IS escapes suppression zone Suppression Differential Ion Suppression Matrix->Suppression Error Quantification Bias Suppression->Error

Figure 1: Mechanistic pathway of Deuterium Isotope Effect leading to quantification bias.

Experimental Protocols

If budget constraints force the use of Deuterated standards for 3'-Desethoxy-drotaverine, you must validate that the DIE does not compromise the assay.

Protocol A: Determination of Isotopic Resolution ( )

Objective: Quantify the separation between 3'-Desethoxy-drotaverine and its


-IS.
  • Sample Prep: Prepare a neat solution containing both Analyte and IS at 100 ng/mL in mobile phase (no matrix).

  • LC Conditions:

    • Column: C18 (e.g., BEH C18, 1.7 µm, 2.1 x 50 mm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile (ACN).

    • Gradient: Shallow gradient (e.g., 5% to 95% B over 10 minutes) to maximize resolution capability for detection.

  • Data Analysis:

    • Extract Ion Chromatograms (XIC) for Analyte and IS.

    • Calculate Resolution:

      
      
      
    • Pass Criteria: If

      
      , the method is at risk.
      
Protocol B: Post-Column Infusion (Matrix Effect Mapping)

Objective: Determine if the


 moves the IS out of a suppression zone.
  • Setup: Tee-in a constant flow (10 µL/min) of Analyte+IS solution into the LC effluent after the column but before the MS source.

  • Injection: Inject a blank plasma extract (matrix) via the LC autosampler.

  • Observation: Monitor the baseline of the Analyte/IS transition.

  • Interpretation:

    • Look for "dips" in the baseline (suppression zones).

    • Overlay the retention times of Analyte and IS from Protocol A.

    • Fail: If the Analyte falls in a "dip" and the IS falls on the shoulder or outside the "dip" due to DIE, the method is invalid.

Mitigation Strategies & Decision Matrix

When developing the method for 3'-Desethoxy-drotaverine, follow this logic flow to ensure data integrity.

Decision_Tree Start Select Internal Standard Check_Budget Is Budget Restricted? Start->Check_Budget Use_13C Select 13C/15N Analog (No Isotope Effect) Check_Budget->Use_13C No Use_D Select Deuterated Analog (Potential DIE) Check_Budget->Use_D Yes Final Method Validated Use_13C->Final Run_Exp Run Protocol A (Measure Rs) Use_D->Run_Exp Check_Rs Is Rs > 0.1? Run_Exp->Check_Rs Optimize Optimization Strategy: 1. Switch MeOH to ACN 2. Increase Temperature 3. Use HILIC Mode Check_Rs->Optimize Yes (Separation) Validation Perform Matrix Effect Validation (Protocol B) Check_Rs->Validation No (Co-elution) Optimize->Run_Exp Re-test Validation->Final Pass Fail Method Failed: Switch to 13C Validation->Fail Fail

Figure 2: Strategic decision tree for Internal Standard selection and method optimization.

Optimization Tips for Deuterated Standards

If you must use the Deuterated standard and observe separation:

  • Switch Organic Modifier: Methanol often produces stronger dispersion interactions than Acetonitrile. Switching to MeOH may sometimes align the retention times closer, though ACN is usually preferred for sensitivity.

  • HILIC Mode: Hydrophilic Interaction Liquid Chromatography (HILIC) operates on a different separation mechanism (partitioning into a water layer). The DIE is often negligible or reversed in HILIC.

  • High pH: For basic compounds like 3'-Desethoxy-drotaverine, increasing pH (if column permits) can suppress ionization of the basic nitrogen, altering the hydrophobicity profile and potentially masking the subtle isotopic differences.

References

  • Wang, S., et al. (2007). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation Application Notes. Link

  • Ye, X., et al. (2025). Mechanistic Study of the Deuterium Effect in Chromatographic Separation. Analytical Chemistry. Link

  • Chaudhari, S.R., et al. (2010). Stability indicating RP-HPLC method for Drotaverine Hydrochloride. Der Pharma Chemica. Link

  • Farkas, T., et al. (2025).[3] Deuterium Isotope Effects on Hydrophobic Interactions in Reversed-Phase Chromatography. Journal of Chromatography A. Link

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link

Sources

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